molecular formula C37H43N5O8 B1255426 Linkable staurosporine analogue

Linkable staurosporine analogue

Cat. No.: B1255426
M. Wt: 685.8 g/mol
InChI Key: DTWUHUOPQPMWEM-KTDPSVJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Staurosporine (B1682477) as a Kinase Inhibitor Scaffold

Staurosporine, originally isolated from the bacterium Streptomyces staurosporeus, is a prototypical ATP-competitive kinase inhibitor. wikipedia.orgrsc.org It exhibits high affinity for the ATP-binding site of a vast number of protein kinases, making it a "promiscuous" or broadly selective inhibitor. wikipedia.orgrsc.org Its indolo[2,3-a]carbazole (B1661996) core structure mimics the adenine (B156593) ring of ATP, allowing it to fit into the conserved ATP-binding pocket of most kinases. rsc.orgnih.gov While its lack of selectivity has prevented its direct use as a therapeutic agent, this very promiscuity makes it an excellent starting point or scaffold for the development of chemical probes to study the kinome. wikipedia.orgrsc.org The ability of staurosporine to interact with a large portion of the kinome provides a unique opportunity to develop broad-spectrum research tools. nih.gov

Rationale for Developing Linkable Staurosporine Analogues as Research Tools

The development of linkable staurosporine analogues is driven by the need for sophisticated tools to dissect the complex roles of protein kinases in cellular signaling pathways. The primary rationales include:

Target Identification and Profiling: The broad-spectrum nature of staurosporine can be harnessed to identify the full range of kinases that a particular drug candidate might interact with. By immobilizing a staurosporine analogue on a solid support (e.g., agarose (B213101) beads), researchers can perform affinity chromatography to capture and subsequently identify binding partners from cell lysates using mass spectrometry. thermofisher.com This is a cornerstone of chemical proteomics. nih.gov

Overcoming Lack of Selectivity: While staurosporine itself is non-selective, linkable analogues can be designed to gain selectivity. For instance, "staralogs" are engineered staurosporine analogues that are synthetically modified to selectively inhibit engineered kinases with a mutated "gatekeeper" residue in the ATP-binding pocket. nih.gov This "analog-sensitive" kinase technology allows for the highly specific inhibition of a single kinase within a cell, enabling the precise study of its function. nih.gov

Enabling Advanced Assay Formats: The attachment of fluorescent probes to the staurosporine scaffold allows for the development of high-throughput binding assays, such as fluorescence polarization (FP) and time-resolved fluorescence energy transfer (TR-FRET). nih.govtocris.comrevvity.com These assays are invaluable for screening compound libraries to discover new kinase inhibitors.

In Situ and In Vivo Studies: Cell-permeable linkable analogues, often featuring "clickable" chemical handles (like alkynes or azides), allow for the labeling and identification of kinase targets within living cells. rsc.orgnih.gov This provides a more accurate picture of inhibitor-target interactions in a native biological context. Furthermore, cell-impermeable analogues have been developed to specifically probe the functions of extracellular kinases. nih.gov

Photoaffinity Labeling: Incorporating a photoreactive group into a staurosporine analogue creates a photoaffinity probe. nih.gov This probe can be introduced to a biological system, where it will bind to its target kinases. Upon exposure to UV light, the photoreactive group forms a covalent bond with the target, allowing for its stringent purification and identification. nih.govnih.gov

Scope and Significance of Linkable Analogues in Advanced Biological Studies

Linkable staurosporine analogues have become indispensable tools in chemical biology and drug discovery, significantly advancing our understanding of kinase signaling. Their applications are diverse and have led to numerous important findings:

Kinome Profiling: Clickable and affinity-based staurosporine probes have been instrumental in profiling the kinome of various cell types, revealing the cellular targets of staurosporine and other kinase inhibitors. rsc.orgnih.govthermofisher.com For example, a clickable, affinity-based probe was used to profile potential cellular targets of staurosporine in HepG2 cancer cells. rsc.org

High-Throughput Screening: Fluorescently labeled staurosporine analogues are now routinely used in commercial kinase screening platforms to identify new and potent kinase inhibitors. tocris.comrevvity.comnih.gov These probes enable the rapid assessment of the binding affinity of thousands of compounds.

Dissecting Specific Kinase Pathways: The use of "staralogs" in conjunction with analog-sensitive kinases has allowed researchers to dissect the specific roles of individual kinases in complex cellular processes, which was previously challenging due to inhibitor off-target effects. nih.gov

Understanding Drug Resistance: The staurosporine scaffold has been used to develop inhibitors that can overcome drug resistance in cancer by targeting mutated kinases. researchgate.net

Probing Extracellular Kinase Function: The development of cell-impermeable staurosporine analogues has opened new avenues for studying the role of kinases on the cell surface, for instance, in the context of viral entry. nih.gov A notable example is the synthesis of a cell-impermeable staurosporine analogue (CIMSS) that was shown to inhibit the entry of both Herpes Simplex Virus and SARS-CoV-2 by targeting extracellular kinases. nih.gov

The continued development of novel linkable staurosporine analogues with improved properties, such as enhanced cell permeability, greater selectivity, and novel reporter functionalities, promises to further expand their utility in elucidating the intricate web of kinase signaling in health and disease.

Data Tables of Linkable Staurosporine Analogues

The following tables provide examples of different classes of linkable staurosporine analogues and their applications in chemical biology research.

Table 1: Affinity-Based Staurosporine Probes

Probe Name/TypeLinker/Functional GroupApplicationKey Findings/Significance
Staurosporine-AgaroseAmine coupling to agarose beadsAffinity chromatography for kinase enrichmentIsolation and identification of kinase binding partners from cell lysates. thermofisher.com
Clickable Affinity-Based Probe (AfBP)Succinic linker with an alkyne handle and a photo-crosslinkerIn situ proteome profiling of staurosporine targets in HepG2 cellsIdentified numerous potential cellular targets of staurosporine in living cells. rsc.org
Desthiobiotin-ATP/ADP ProbesDesthiobiotin linked to ATP/ADPKinase active site profiling (KiNativ™)Used in competition with staurosporine to quantify inhibitor-target engagement across the kinome. thermofisher.com

Table 2: Fluorescent Staurosporine Probes

Probe NameFluorophoreLinkerApplicationKey Findings/Significance
Fluorescein-Staurosporine ConjugateFluorescein (B123965)Polyethylene (B3416737) glycol (PEG)Fluorescence polarization (FP) binding assaysBinds to PKA in the nanomolar range and can be used to screen for ATP-competitive inhibitors. nih.gov
BDY FL StaurosporineBODIPY FLProprietary linkerTime-Resolved Fluorescence Energy Transfer (TR-FRET) binding assaysHigh specificity for tyrosine kinase (TK) and tyrosine kinase-like (TKL) family kinases; enables high-throughput screening. tocris.comrndsystems.com
Staurosporine-Redd2 (red fluorescent dye)Proprietary linkerHTRF Kinase Binding AssaysValidated as a fluorescent tracer for assessing the binding of inhibitors to a wide range of kinases. revvity.com

Table 3: Other Functional Staurosporine Analogues

Analogue TypeFunctional ModificationApplicationKey Findings/Significance
Staralogs (e.g., Star 12)C7-iso-butyl group and N12/N13 alkylamine groupsAnalog-sensitive (AS) kinase technologyHighly selective for engineered AS kinases, enabling specific kinase inhibition in cells. nih.gov
Photoaffinity ProbePhotoreactive group (e.g., diazirine or benzophenone)Photoaffinity labeling for target identificationCovalently labels target kinases upon UV irradiation, allowing for stringent purification and identification. nih.gov
Cell-Impermeable Staurosporine (CIMSS)Addition of a charged or bulky polar groupProbing extracellular kinase functionInhibited HSV and SARS-CoV-2 entry by targeting kinases on the outer leaflet of the plasma membrane. nih.gov

Properties

Molecular Formula

C37H43N5O8

Molecular Weight

685.8 g/mol

IUPAC Name

3-[2-[2-[2-(aminomethoxy)ethoxy]ethoxy]ethoxy]-N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]propanamide

InChI

InChI=1S/C37H43N5O8/c1-37-35(45-2)25(40-28(43)11-12-46-13-14-47-15-16-48-17-18-49-21-38)19-29(50-37)41-26-9-5-3-7-22(26)31-32-24(20-39-36(32)44)30-23-8-4-6-10-27(23)42(37)34(30)33(31)41/h3-10,25,29,35H,11-21,38H2,1-2H3,(H,39,44)(H,40,43)/t25-,29-,35-,37+/m1/s1

InChI Key

DTWUHUOPQPMWEM-KTDPSVJKSA-N

Isomeric SMILES

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC(=O)CCOCCOCCOCCOCN)OC

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)NC(=O)CCOCCOCCOCCOCN)OC

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of Linkable Staurosporine Analogues

Semisynthetic Approaches to Staurosporine (B1682477) Derivatization

Semisynthetic modification of the natural staurosporine scaffold is the predominant strategy for generating analogues. These approaches leverage the existing complex core while introducing new chemical functionalities through targeted reactions. Key sites for modification include the indole (B1671886) nitrogen atoms, the aromatic indolocarbazole core, the sugar moiety's 4'-methylamine group, and the C-7 position. researchgate.netnih.gov

Electrophilic Aromatic Substitution for Functionalization

Electrophilic aromatic substitution (EAS) has been a primary strategy for modifying the indolocarbazole aromatic region of staurosporine. nih.gov This class of reactions allows for the introduction of substituents directly onto the electron-rich indole rings. Historically, EAS chemistry has been used to generate over a thousand staurosporine derivatives, though these modifications are typically limited to the C3 and C9 positions. nih.gov More recent advancements, such as C-H borylation, have enabled access to previously inaccessible analogues with functionality at the C2 and C10 positions, opening new avenues for exploring structure-activity relationships. nih.gov

Oxidation Reactions for Structural Diversification

Oxidation reactions provide a means for structural diversification, primarily by modifying the C-7 position of the aglycone. For instance, treatment of staurosporine derivatives with a base like potassium tert-butoxide can yield 7-oxo products. researchgate.net This modification can significantly influence the biological activity and selectivity of the resulting compound. The introduction of a carbonyl group at this position has been shown to enhance the selective inhibitory activity of certain analogues against specific cancer cell lines. researchgate.net

Acylation and Halogenation at Key Positions

Acylation is one of the most common methods for derivatizing staurosporine, frequently targeting the 4'-methylamine on the sugar moiety. nih.govnih.govnih.gov This reaction converts the secondary amine into an amide, providing a stable linkage for attaching various groups. For example, reaction with acetyl chloride or other acylation reagents produces N-acylated derivatives. researchgate.net These acylated products can then undergo further modification. researchgate.net

Halogenation, a specific type of electrophilic aromatic substitution, is used to introduce halogen atoms, typically at the 3-position of the indolocarbazole core. Reagents such as N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are used to create 3-chloro and 3-bromo derivatives, respectively. researchgate.net The introduction of a halogen can increase the selectivity and activity of the analogues against certain tumor cells. researchgate.net

Alkylation for Linker Integration

As an alternative to acylation, alkylation of the 4'-methylamine group offers a different chemical linkage for installing probes and linkers. nih.gov This approach avoids the formation of an amide bond and has been successfully employed to create fluorescently labeled staurosporine analogues. nih.govnih.gov A key advantage is that it can be the first step in a multi-step synthesis to introduce a variety of moieties. nih.gov For example, 4'-N-alkylation with methyl bromoacetate (B1195939) proceeds in high yield and provides a versatile intermediate for further derivatization. nih.gov Structural analysis confirms that the 4'-methylamine moiety is located on the solvent-accessible side of the kinase-inhibitor complex, making it an ideal position for attaching linkers without disrupting the core interactions with the ATP-binding site. nih.gov

Table 1: Summary of Semisynthetic Reactions on Staurosporine

Reaction Type Key Reagents Position(s) of Modification Resulting Functionalization Reference(s)
Alkylation Methyl bromoacetate 4'-N of sugar moiety N-acetyl methyl ester for linker attachment nih.gov
Acylation Acetyl chloride, Benzoyl chloride 4'-N of sugar moiety N-acetyl, N-benzoyl derivatives researchgate.net
Halogenation N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS) C3 of indolocarbazole core 3-chloro, 3-bromo derivatives researchgate.net
Oxidation Potassium tert-butoxide C7 of aglycone 7-oxo derivative researchgate.net
C-H Borylation Iridium catalyst, B2pin2 C2, C10 of indolocarbazole core Boronic esters for further coupling nih.gov

Design and Installation of Linkable Moieties

The primary goal of creating linkable staurosporine analogues is to attach functional chemical groups that can serve as reporters (e.g., fluorophores), affinity tags (e.g., biotin), or reactive handles for further conjugation (e.g., alkynes, azides). The design of these modifications focuses on placing the linker and its payload in a solvent-exposed region to minimize interference with kinase binding. nih.gov

Functional Group Incorporation (e.g., Alkyne, Azide (B81097), Biotin (B1667282), Fluorescent Tags)

A variety of functional groups have been successfully conjugated to the staurosporine scaffold to create powerful chemical biology tools.

Fluorescent Tags: Fluorescently labeled staurosporine is a valuable tool for screening kinase inhibitors and for use in assays like fluorescence polarization (FP) and Time-Resolved Fluorescence Energy Transfer (TR-FRET). nih.govtocris.com A common strategy involves a multi-step synthesis starting with alkylation or acylation of the 4'-amine, followed by the installation of a flexible linker, such as polyethylene (B3416737) glycol (PEG), and subsequent coupling of a fluorophore like fluorescein (B123965) or a BODIPY dye. nih.govnih.govtocris.com The resulting fluorescent probes retain high-affinity, nanomolar binding to kinases, which can be competitively displaced by ATP or other inhibitors, confirming they target the ATP-binding site. nih.govnih.gov

Alkyne and Azide Groups: The incorporation of terminal alkynes or azides onto the staurosporine scaffold provides a chemical handle for bioorthogonal "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC). This allows for the efficient and specific attachment of a wide array of molecules, including reporter tags, biotin, or other probes in complex biological environments. nih.govnih.gov For example, a staurosporine derivative bearing a carboxylate can be condensed with a linker containing an azide or alkyne, creating a versatile intermediate for subsequent conjugation reactions. nih.gov

Biotin: The high-affinity interaction between biotin and avidin/streptavidin makes biotin-conjugated staurosporine a powerful tool for affinity-based applications, such as immobilizing kinases for capture from cell lysates or for use in affinity purification-mass spectrometry (AP-MS) to profile the kinome. nih.gov The synthetic strategies are similar to those for fluorescent tags, where a linker is installed, typically at the 4'-position, and then terminated with a biotin moiety.

Table 2: Examples of Linkable Moieties on Staurosporine Analogues

Linkable Moiety Synthetic Strategy Purpose of Analogue Reference(s)
Fluorescein Alkylation of 4'-amine, PEG linker installation, amide coupling Fluorescent probe for FP and binding assays nih.govnih.gov
BODIPY FL N/A (structure provided) Fluorescent probe for TR-FRET assays tocris.comrndsystems.com
Alkyne/Azide Amidation with alkyne/azide-containing linker Click chemistry handle for bioorthogonal labeling nih.govnih.gov
Biotin Acylation/Alkylation of 4'-amine, linker installation, coupling Affinity probe for kinase capture and pulldown nih.gov
Sulfonate Group Amidation with succinic anhydride, condensation with sulfonate linker Creation of cell-impermeable analogue nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
Staurosporine
N-chlorosuccinimide (NCS)
N-bromosuccinimide (NBS)
Potassium tert-butoxide
Methyl bromoacetate
Acetyl chloride
Fluorescein
BODIPY FL
Biotin
Midostaurin (PKC412)
UCN-01
7-oxo-3-chloro-3'-N-benzoylstaurosporine
(7R)-7-hydroxy-3-bromo-3'-N-acetylstaurosporine
7-oxo-3'-N-benzoylstaurosporine
NBoc-propargylamine
Azidopropanol
Aminomethyl-triazol-propane-sulfonate
Rebeccamycin

Linker Chemistry and Architecture (e.g., PEG-based, variable lengths)

The design of the linker in a linkable staurosporine analogue is critical as its composition, length, and flexibility can significantly influence the properties and efficacy of the final conjugate. The linker serves to connect the staurosporine core to another molecular entity, and its architecture must be carefully considered to span the required distance without introducing undesirable interactions.

A common strategy involves the use of polyethylene glycol (PEG)-based linkers. PEG is known for its biocompatibility, solubility, and flexible nature. In one study, a PEG linker of approximately 30 Å was used to tether a staurosporine derivative to a cyclic peptide ligand, creating a bivalent ligand for protein kinase A (PKA). nih.gov This length was chosen as an intermediate value within a range of possible distances to facilitate the binding of both parts of the bivalent ligand to the target kinase. nih.gov

Researchers also explore linkers of variable lengths to optimize binding affinity and potency. For instance, a series of bivalent ligands were synthesized with linkers composed of 3, 5, 7, and 9 β-alanine units, corresponding to approximate maximum lengths from 12 Å to 37 Å. nih.gov This systematic variation allows for the determination of the optimal linker length for a specific application. The study revealed that a longer linker led to a significant increase in potency, suggesting that the linker's length is a key determinant of the analogue's activity. nih.gov

In other approaches, simple alkyl chains are employed as linkers. For example, a four-methylene linker was used to attach an amine group to the N12 position of a staurosporine analogue. nih.gov Crystallographic studies showed this linker to be surprisingly rigid, adopting a bent conformation that facilitates hydrogen bonding with the target kinase, an effect that was lost when the alkyl linker was shortened. nih.gov Another synthetic strategy involved creating a staurosporine dimer by linking two staurosporine molecules through their aminomethyl side chains using a carbonyl bridge. scispace.com This approach highlights how linker chemistry can be used to create molecules with entirely new properties, such as improved kinase selectivity, by sterically hindering access to the binding pockets of most kinases. scispace.com

Site-Selective Derivatization for Retention of Kinase Inhibitory Activity

The key to synthesizing effective linkable staurosporine analogues lies in modifying the molecule at a position that allows for the attachment of a linker without disrupting the interactions essential for kinase binding. The staurosporine molecule has several potential sites for modification, but not all are suitable. X-ray co-crystal structures of staurosporine bound to various kinases have been instrumental in identifying appropriate derivatization sites. rsc.orgnih.govnih.gov

One of the most successfully exploited sites for introducing a linker is the C7 position of the indolocarbazole core. nih.gov Introducing bulky functional groups at this position can prevent the analogue from binding to wild-type kinases, which typically have a large "gatekeeper" residue in the ATP-binding pocket. nih.gov This forms the basis of the "analog-sensitive" (AS) kinase technology, where a kinase of interest is genetically mutated to have a smaller gatekeeper residue (like glycine (B1666218) or alanine), creating a pocket that can accommodate the modified, bulky analogue. nih.gov This strategy allows for highly specific inhibition of the engineered kinase.

Another important site for modification is the glycosidic moiety, specifically the secondary amine. The sugar portion of staurosporine contributes significantly to its high affinity by forming hydrogen bonds with the kinase active site. nih.govnih.gov However, total synthesis of this complex carbohydrate is challenging. nih.gov To circumvent this, simplified analogues, termed "staralogs," have been developed where the sugar is replaced with simpler chemical groups. nih.gov For instance, simple alkylamine groups can be installed at the N12 or N13 positions in one or two synthetic steps to mimic the affinity interactions of the natural sugar. nih.gov Reductive amination is a common reaction used for this purpose, allowing for the creation of a library of analogues by reacting staurosporine with various aldehydes. researchgate.net The secondary amine on the staurosporine sugar has also been used as an attachment point for linkers, as seen in the synthesis of bivalent ligands where a linker was attached to this position to connect to a peptide. nih.gov

Quality Control Measures in Analogue Synthesis

The synthesis of linkable staurosporine analogues involves multi-step chemical processes that can generate impurities and structural variants. Therefore, rigorous quality control is essential to ensure the identity, purity, and consistency of the final product.

Purity Verification (e.g., HPLC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), often referred to as LC-MS, is a cornerstone technique for verifying the purity of synthesized staurosporine analogues. HPLC separates the components of a mixture based on their differential interactions with a stationary phase, allowing for the quantification of the desired compound relative to any impurities or unreacted starting materials. researchgate.netnih.gov For example, the purity of a final staurosporine analogue can be reported as a percentage, such as >99%, as determined by HPLC analysis. cellsignal.com

Mass spectrometry provides the mass-to-charge ratio of the eluted compounds, confirming that the major peak in the chromatogram corresponds to the molecular weight of the target analogue. core.ac.uk Techniques like Ultra-Performance Liquid Chromatography (UPLC)-MS are also used for high-throughput analysis, for instance, to rapidly determine the relative conversion to product in a library of reactions. researchgate.net Tandem mass spectrometry (LC-MS/MS) can be used to study the fragmentation patterns of staurosporine derivatives, providing further structural confirmation and enabling the detection of specific analogues in complex mixtures. core.ac.uk

Structural Confirmation (e.g., NMR Spectroscopy)

While HPLC-MS confirms the purity and molecular weight of a compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for confirming its detailed chemical structure. NMR provides information about the chemical environment of individual atoms (primarily ¹H and ¹³C) within a molecule. nih.govnih.gov

For staurosporine and its analogues, complete and unambiguous assignments of the ¹H and ¹³C NMR spectra are achieved using a combination of one- and two-dimensional NMR techniques. nih.gov By comparing the NMR spectrum of a newly synthesized analogue to that of the parent staurosporine or other known intermediates, chemists can confirm that the desired modifications have occurred at the intended positions and that the core structure remains intact. researchgate.net Any unexpected shifts in the NMR signals can indicate an incorrect structure or the presence of isomers, which is critical for ensuring the correct compound is being evaluated for its biological activity. nih.gov

Batch-to-Batch Reproducibility

Ensuring batch-to-batch reproducibility is a critical quality control measure, particularly when linkable staurosporine analogues are intended for use in comparative biological assays or as potential therapeutic agents. The goal is to guarantee that each synthetic batch of a specific analogue has the same identity, purity, and potency.

This is achieved through the strict application of the analytical methods described above. For each new batch, purity is verified using HPLC-MS, and the structure is confirmed by NMR spectroscopy. researchgate.netnih.govnih.gov The results are compared against a qualified reference standard and predefined specifications. Consistent retention times in HPLC, identical mass spectra, and superimposable NMR spectra between batches confirm chemical equivalence. core.ac.uknih.gov Furthermore, functional assays measuring the analogue's kinase inhibitory activity (e.g., IC₅₀ values) are often performed to ensure consistent biological performance across different batches. By meticulously documenting and controlling the synthetic process and applying these rigorous analytical checks, researchers can ensure the reliability and reproducibility of their linkable staurosporine analogues.

Design Principles for Linkable Staurosporine Analogues As Chemical Probes

Structure-Activity Relationship (SAR) Studies for Kinase Potency and Selectivity

The development of effective linkable staurosporine (B1682477) analogues hinges on a thorough understanding of how structural modifications impact their ability to bind to and inhibit kinases. SAR studies are crucial in dissecting these relationships.

The foundation of staurosporine's inhibitory activity lies in its rigid and hydrophobic indolocarbazole core. satoshi-omura.info This core structure expertly mimics the adenine (B156593) group of ATP, allowing it to fit snugly into the ATP-binding pocket of kinases. rsc.orgsatoshi-omura.infonih.gov Crystal structures have revealed that the extended aromatic plane of the indolocarbazole ring system engages in extensive hydrophobic interactions with the kinase's adenine binding site. rsc.org The lactam ring of staurosporine further contributes to this binding by forming hydrogen bonds that mimic those of adenine. satoshi-omura.info

Given the critical role of the indolocarbazole core in establishing high-affinity binding, its preservation is a fundamental principle in the design of linkable analogues. Any modifications to this core are likely to disrupt the key interactions with the ATP-binding site and significantly reduce the analogue's potency. Therefore, the indolocarbazole scaffold is typically kept intact, serving as the anchor for the linker and any attached functional groups.

The introduction of a linker to the staurosporine scaffold is a key modification that transforms it into a versatile chemical probe. However, the properties of this linker, specifically its flexibility and length, can have a profound impact on the analogue's binding affinity and selectivity. elsevier.comnih.gov

The point of attachment for the linker is critical. Structural analyses of staurosporine in complex with various kinases have shown that the 4'-methylamine moiety is often located on the solvent-exposed side of the kinase. nih.gov This position is ideal for attaching a linker without interfering with the core's interaction with the ATP-binding pocket.

Research has shown that even subtle changes in linker composition can have significant effects. For instance, the rigidity of the linker can influence the orientation of the analogue within the binding site. A more rigid linker might restrict the conformational freedom of the analogue, potentially leading to a more favorable binding pose and higher affinity. mdpi.com However, some flexibility can be advantageous, allowing the analogue to adapt to the specific contours of different kinase active sites.

A crucial step in the characterization of linkable staurosporine analogues is the determination of their inhibitory potency against a broad panel of kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's effectiveness. By screening analogues against a diverse set of kinases, researchers can assess their potency and selectivity profile. nih.gov

Staurosporine itself exhibits low nanomolar IC50 values against a wide array of kinases, highlighting its potent but non-selective nature. rndsystems.com The goal in designing linkable analogues is often to either retain this broad-spectrum activity for applications like kinome-wide profiling or to engineer selectivity for specific kinase subfamilies or even individual kinases.

The data from these kinase panel screens are instrumental in refining the design of the analogues. For example, if a particular linker modification leads to a significant loss of potency against a wide range of kinases, it suggests that the linker may be sterically clashing with a conserved feature of the kinase active site. Conversely, if an analogue shows enhanced potency or selectivity for a particular kinase, it provides valuable insights into the specific interactions that can be exploited for further optimization.

Below is a table illustrating the IC50 values of staurosporine and a hypothetical linkable analogue against a selection of kinases, demonstrating how such data informs SAR studies.

KinaseStaurosporine IC50 (nM)Linkable Analogue X IC50 (nM)
Protein Kinase A (PKA)715
Protein Kinase C (PKC)38
p60v-src625
CaM Kinase II2050
CK1>1000>1000
CK2>1000>1000

Note: The IC50 values for the linkable analogue are hypothetical and for illustrative purposes. Actual values would be determined experimentally.

The analysis of such data allows researchers to build a comprehensive picture of the SAR, guiding the iterative process of designing and synthesizing new analogues with improved properties for their intended application as chemical probes.

Rational Design Approaches for Enhanced Specificity

While broad-spectrum kinase inhibitors have their uses, there is a significant demand for chemical probes with high specificity for a particular kinase or a small subset of kinases. nih.gov Such probes are essential for dissecting the roles of individual kinases in complex signaling pathways. Rational design approaches, leveraging structural and computational methods, are at the forefront of efforts to engineer specificity into linkable staurosporine analogues.

Structure-based design relies on the three-dimensional structures of kinases, often in complex with staurosporine or its analogues, to guide the design of more selective compounds. nih.govnih.gov X-ray crystallography provides detailed snapshots of the interactions between the inhibitor and the kinase active site, revealing opportunities for modification. rsc.org

One key strategy is to exploit differences in the amino acid residues that line the ATP-binding pocket across different kinases. While the core ATP-binding region is highly conserved, the surrounding areas can exhibit significant variability. By designing linkers and attached functionalities that interact favorably with unique residues in the target kinase, or clash with residues in off-target kinases, specificity can be achieved.

A notable example is the "gatekeeper" residue, a conserved amino acid in the ATP-binding pocket that controls access to a hydrophobic pocket. nih.gov The size of the gatekeeper residue varies among kinases. Analogues can be designed with bulky groups on the linker that are accommodated by kinases with small gatekeeper residues (like glycine (B1666218) or alanine) but are sterically hindered from binding to kinases with larger gatekeeper residues (like phenylalanine or methionine). nih.gov This "bump-and-hole" approach has been successfully used to create highly selective kinase inhibitors. nih.govnih.gov

Computational modeling and molecular docking are powerful tools that complement structure-based design. scielo.org.mxnih.govpensoft.net These methods use computer algorithms to predict how a ligand, such as a linkable staurosporine analogue, will bind to the active site of a kinase and to estimate the binding affinity. scielo.org.mx

Molecular docking simulations can be used to virtually screen large libraries of potential analogues against the structure of a target kinase. pensoft.net This allows researchers to prioritize the synthesis of compounds that are predicted to have the most favorable binding interactions. Docking can also be used to visualize the predicted binding mode of an analogue, providing insights into how modifications to the linker or attached groups might affect its orientation and interactions within the active site. nih.gov

The integration of computational modeling with experimental validation is a powerful paradigm for the rational design of linkable staurosporine analogues. This iterative cycle of design, synthesis, and testing accelerates the development of highly specific and effective chemical probes for kinase research.

Molecular Dynamics Simulations of Compound-Kinase Interactions

Molecular dynamics (MD) simulations serve as a powerful computational tool to elucidate the dynamic interactions between linkable staurosporine analogues and their target kinases at an atomic level. lakeheadu.ca These simulations provide critical insights into the binding mechanisms, conformational changes, and the thermodynamic basis for inhibitor potency and selectivity, which are not always fully captured by static crystal structures. frontiersin.orgresearchgate.net By modeling the movement of atoms over time, researchers can predict binding affinities, understand the role of specific residues in inhibitor binding, and guide the rational design of more effective and selective chemical probes. lakeheadu.canih.govacs.org

Atomistic simulations have been employed to gain detailed thermodynamic and structural insights into how inhibitors interact with both wild-type (WT) and mutated kinases. nih.govacs.org For instance, simulations can reveal why certain inhibitors fail against kinases with specific gatekeeper mutations while others succeed. nih.gov These studies often analyze factors like the loss of hydrogen bonding or steric hindrance that can arise from a mutation. nih.govacs.org Enhanced sampling techniques within MD simulations are particularly useful for predicting relative binding free energies with high accuracy compared to experimental values. nih.gov

In the context of staurosporine analogues, MD simulations can clarify the structural basis for their efficacy. For example, X-ray crystallography combined with computational modeling for the staurosporine analogue, Star 12, bound to an analog-sensitive (AS) mutant of Src kinase (Src-AS1), revealed key interactions. nih.govresearchgate.net The indolocarbazole lactam ring forms crucial hydrogen bonds with the kinase hinge region (residues E339, Y340, and M341 in Src). nih.gov Furthermore, the simulations and structural data show how specific modifications, like the N12-butylamine group on Star 12, can recover potency lost by removing the natural sugar moiety. This group forms new hydrogen bonds with the side chain of a conserved asparagine (Asn 391 in Src) and the backbone carbonyl of another residue (Ala 390 in Src), enhancing binding affinity. nih.govresearchgate.net The iso-butyl group at the C7 position projects into the enlarged pocket created by the gatekeeper mutation, illustrating the structural basis for selectivity. researchgate.net

By simulating and analyzing these interactions, researchers can understand how the flexibility of certain inhibitor regions allows them to adapt to mutations, overcoming steric clashes and maintaining favorable interactions, which is a key principle in designing mutation-resistant kinase inhibitors. nih.govacs.org

Development of Analog-Sensitive (AS) Kinase Inhibitors (Staralogs)

The development of analog-sensitive (AS) kinase inhibitors represents a significant advancement in chemical genetics, enabling the highly specific inhibition of a single kinase within a complex cellular environment. nih.govacs.org This technology combines genetic engineering with synthetic chemistry to create a unique inhibitor-kinase pair that is orthogonal to the wild-type kinome. nih.gov Staurosporine, a natural product known to potently inhibit approximately 80% of all protein kinases, serves as an attractive starting scaffold for designing such inhibitors due to its broad affinity and well-defined binding mode. nih.govnih.gov

The central strategy involves modifying the staurosporine scaffold to create a "bulky" analogue that sterically clashes with a conserved "gatekeeper" residue in the ATP-binding pocket of wild-type (WT) kinases, thus preventing inhibition. nih.gov Concurrently, the kinase of interest is genetically engineered to replace this bulky gatekeeper with a smaller amino acid, creating a sensitized mutant (the AS-kinase) that can accommodate the modified inhibitor. nih.govnih.gov

This approach led to the creation of staurosporine analogues, termed "staralogs". nih.govacs.org These compounds are designed to be potent and selective inhibitors of the engineered AS-kinases. A primary motivation for developing staralogs was to overcome the limitations of existing AS-kinase inhibitors based on the pyrazolopyrimidine (PP) scaffold, which were found to inhibit a subset of native human kinases. nih.govnih.gov Staralogs, therefore, provide a bioorthogonal tool to study kinases that are naturally sensitive to PP inhibitors, expanding the scope of AS-kinase technology. nih.govacs.org Through structure-based design, these synthetically accessible inhibitors have been shown to potently target AS-kinases in cells, allowing for the dissection of signaling pathways with high temporal resolution and specificity. nih.govresearchgate.net

Engineering of Kinase Gatekeeper Residues

The specific and potent targeting of individual kinases by analog-sensitive (AS) inhibitors is fundamentally enabled by the engineering of a key structural feature in the ATP-binding pocket: the gatekeeper residue. nih.govnih.gov This residue controls access to a deep hydrophobic pocket within the active site. nih.gov In the vast majority of human kinases, the gatekeeper is a bulky amino acid, such as threonine, leucine, methionine, or phenylalanine. nih.govnih.gov The size of this residue sterically hinders the binding of ATP-competitive inhibitors that have been modified with a bulky substituent. nih.gov

The core principle of the AS-kinase approach is to mutate this native bulky gatekeeper residue to a much smaller one, typically glycine or alanine (B10760859), via site-directed mutagenesis. nih.govnih.gov This mutation "opens the gate," creating an enlarged pocket in the ATP-binding site that is not present in any wild-type (WT) kinase. nih.gov The engineered kinase, now termed an AS-kinase, is uniquely sensitized to a custom-designed inhibitor analogue that bears a bulky chemical group complementary to the newly created space. nih.gov

This "hole-and-bump" strategy ensures the inhibitor is bioorthogonal; it potently binds the engineered AS-kinase while having minimal affinity for WT kinases due to the steric clash with their intact, larger gatekeeper residues. nih.gov Some kinases may experience reduced stability or activity when the gatekeeper is mutated to glycine, but are more tolerant of an alanine substitution. nih.gov Therefore, an ideal AS-kinase inhibitor must be capable of targeting kinases with either a glycine (AS1) or alanine (AS2) gatekeeper. nih.gov The successful engineering of the gatekeeper residue is a prerequisite for applying this chemical-genetic technique to study the function of a specific kinase. nih.gov

Design of Carbohydrate-Free Staurosporine Analogues

A significant challenge in utilizing staurosporine as a scaffold for chemical probes is its complex structure, particularly the glycosidic bond linking the sugar moiety to the indolocarbazole core. nih.gov This sugar is critical for the high-affinity binding of staurosporine to many kinases. nih.gov However, synthesizing modified versions of the full, glycosylated natural product is exceptionally difficult. To create synthetically tractable inhibitors, researchers have focused on designing carbohydrate-free staurosporine analogues, also known as staralogs. nih.govacs.org

The initial step in this approach involves using the staurosporine aglycone (the indolocarbazole core without the sugar), such as K252c. nih.govwikipedia.org However, the removal of the sugar moiety results in a dramatic loss of inhibitory potency. nih.gov For example, K252c showed a complete loss of activity towards both wild-type Src kinase and its analog-sensitive mutants (Src-AS1 and Src-AS2). nih.gov This confirms the crucial role the affinity interactions provided by the sugar play in inhibitor binding. nih.gov

Orthogonality with Wild-Type Kinases

A defining and essential feature of analog-sensitive (AS) kinase inhibitors is their orthogonality, meaning they must selectively inhibit the engineered AS-kinase without affecting wild-type (WT) kinases or other cellular machinery. nih.gov This bioorthogonality ensures that any observed biological effects can be confidently attributed to the inhibition of the specific kinase of interest. nih.govacs.org The development of staurosporine-based staralogs was driven by the need for a new class of inhibitors with improved orthogonality compared to the previously used pyrazolopyrimidine (PP) analogues, which were found to inhibit a subset of WT kinases. nih.govnih.gov

The design of staralogs achieves orthogonality through a "bump-and-hole" approach. A bulky chemical group is introduced at the C7 position of the indolocarbazole scaffold. nih.gov This "bump" creates a steric clash with the large gatekeeper residue present in WT kinases, preventing the inhibitor from binding. nih.gov Only the engineered AS-kinase, which has a small "hole" due to its mutated gatekeeper, can accommodate the bulky inhibitor. nih.gov

The remarkable selectivity of staralogs has been demonstrated through large-scale kinome profiling. In one study, the staralog known as Star 12 was tested against a panel of 308 human kinases. nih.gov At a concentration of 1 µM, Star 12 did not inhibit a single kinase by more than 80%, showcasing an unprecedented level of selectivity for an AS-kinase inhibitor. nih.gov For comparison, commonly used PP inhibitors such as 1NA-PP1, 1NM-PP1, and 3MB-PP1 inhibit 4.5%, 1.2%, and 1.2% of kinases, respectively, under similar conditions. nih.gov The parent compound staurosporine, by contrast, is highly non-selective, targeting 72% of all protein kinases at a much lower concentration of 500 nM. nih.gov This high degree of orthogonality establishes staralogs as superior tools for probing kinase signaling pathways with minimal off-target effects, allowing for their use in complex biological systems where the activity of other kinases, including those sensitive to PP inhibitors, must be preserved. nih.gov

Table 1: In Vitro IC50 Values of Staralog 12 Against PP-Sensitive Wild-Type Kinases This table displays the concentration of Star 12 required to inhibit 50% of the activity of various wild-type kinases that are known to be sensitive to pyrazolopyrimidine (PP) inhibitors. The high IC50 values demonstrate the excellent orthogonality of Star 12.

Kinase Star 12 IC50 (µM)
EphA2 >50
EphA3 >50
EphA4 >50
EphA5 >50
EphA7 >50
EphA8 >50
EphB1 >50
EphB2 >50
EphB3 >50
EphB4 >50
CK1δ >50
CK1ε >50
p38α >50
GAK >50
RIPK2 >50
Src >50
Abl >50

Data sourced from supplementary materials of a study on staurosporine-derived inhibitors. nih.gov

Table 2: Potency of Staralogs against Analog-Sensitive (AS) Kinases This table shows the IC50 values for various staralogs against Src kinase engineered with either a glycine (AS1) or alanine (AS2) gatekeeper residue. It highlights how modifications to the staurosporine aglycone scaffold affect potency.

Compound Src-AS1 IC50 (nM) Src-AS2 IC50 (nM)
Staurosporine 3.5 3.5
K252c >10,000 >10,000
Star 1 160 >10,000
Star 2 26 >10,000
Star 12 16 230

Data adapted from a study on the development of staralogs. nih.gov

Applications of Linkable Staurosporine Analogues in Chemical Biology Research

Kinase Function Elucidation and Signaling Pathway Analysis

The ability to rapidly and often reversibly inhibit specific kinases makes linkable staurosporine (B1682477) analogues invaluable for elucidating their functions and dissecting intricate signaling pathways.

Dissecting Phospho-Signaling Pathways

The development of analog-sensitive (AS) kinase technology has been a significant advancement in studying phospho-signaling pathways. nih.govescholarship.org This approach involves engineering a kinase of interest by mutating a bulky "gatekeeper" residue in the ATP-binding pocket to a smaller one, such as glycine (B1666218) or alanine (B10760859). stanford.edumdpi.com This modification creates a unique pocket that can accommodate a "bumped" or linkable staurosporine analogue, often referred to as a staralog, which is too large to bind to wild-type (WT) kinases. nih.govresearchgate.net This strategy allows for the highly specific inhibition of the engineered kinase, enabling researchers to probe its role in phosphorylation cascades. nih.govescholarship.org

Modulation of Kinase Cascades and Signaling Networks

Linkable staurosporine analogues provide a means to modulate kinase cascades and study their impact on broader signaling networks. By selectively inhibiting a specific kinase, researchers can observe the downstream consequences on other kinases and signaling proteins. This allows for the mapping of kinase-substrate relationships and the elucidation of feedback and feedforward loops within signaling pathways.

The broad-spectrum inhibitory nature of the staurosporine scaffold is advantageous in this context. rsc.orgrndsystems.com While the non-selective nature of staurosporine itself limits its therapeutic use, linkable analogues designed for AS kinases offer the best of both worlds: broad applicability across the kinome with the potential for high specificity when paired with the corresponding mutant kinase. nih.govnih.gov This allows for a systematic dissection of signaling networks one kinase at a time.

Studying Outside-Inside Signaling Mechanisms

"Outside-inside" signaling, where extracellular signals are transduced across the cell membrane to elicit intracellular responses, is heavily reliant on the activity of protein kinases. Linkable staurosporine analogues can be employed to investigate the roles of specific kinases in these pathways. For example, by inhibiting a receptor tyrosine kinase or a downstream cytoplasmic kinase, researchers can study how the flow of information from the cell surface to the nucleus is regulated.

The rapid action of these small molecule inhibitors allows for the study of dynamic cellular processes that are difficult to investigate using genetic methods, which often have a slower timescale. ucsf.edunih.gov This temporal control is crucial for understanding the immediate effects of kinase inhibition on signaling events triggered by extracellular stimuli.

Chemical Genetics Approaches

Chemical genetics combines the power of genetics with the temporal control of small molecules to study protein function. ucsf.eduuniversiteitleiden.nl Linkable staurosporine analogues are central to several chemical genetic strategies.

Allele-Specific Chemical Genetics

Allele-specific chemical genetics is a powerful strategy that relies on the "bump-and-hole" approach described earlier. mdpi.comnih.govstanford.edu By creating an engineered kinase (the "hole") that is uniquely sensitive to a modified inhibitor (the "bumped" linkable staurosporine analogue), researchers can achieve a high degree of specificity that is often difficult to obtain with traditional inhibitors. stanford.edu

This technique has been successfully applied to a variety of kinases, demonstrating its broad utility. nih.govstanford.edu The development of staurosporine-derived inhibitors, or "staralogs," has expanded the scope of AS kinase technology, providing an alternative to other inhibitor scaffolds like pyrazolopyrimidines (PPs) which can have off-target effects on some wild-type kinases. nih.govescholarship.org

Table 1: Examples of Analog-Sensitive Kinases and their Corresponding Staurosporine Analogue Inhibitors

KinaseGatekeeper MutationStaurosporine Analogue (Staralog)ApplicationReference
v-SrcT338G (v-Src-AS1)Star 1, Star 12, Star 17Inhibition of v-Src-mediated phosphorylation in cells nih.govresearchgate.net
EphA4T660G (EphA4-AS1)StaralogInhibition of EphA4 autophosphorylation researchgate.net
Pkd1L700G (Pkd1-AS1)StaralogInhibition of Pkd1 autophosphorylation researchgate.net
CDK2F80G (CDK2-as1)K252a analoguePotent and selective inhibition stanford.edu
CAMK IIaF90G (CAMK IIa-as1)K252a analoguePotent and selective inhibition stanford.edu

This table is interactive and can be sorted by clicking on the column headers.

Probing Kinase-Dependent Roles in Cellular Processes

By using allele-specific kinase-inhibitor pairs, researchers can probe the specific roles of individual kinases in a wide range of cellular processes, including cell cycle progression, apoptosis, and cell migration. The ability to inhibit a single kinase with high precision allows for the attribution of observed phenotypes to the inhibition of that specific kinase, avoiding the confounding effects of off-target inhibition. nih.govucsf.edu

Furthermore, the "linkable" nature of these staurosporine analogues opens up possibilities for creating sophisticated molecular tools. For example, a fluorescein-staurosporine conjugate has been developed that binds to the ATP-binding site of cAMP-dependent protein kinase (PKA). nih.gov Such probes can be used in fluorescence-based assays to screen for new kinase inhibitors or to visualize kinase activity within cells.

Table 2: Research Findings with Linkable Staurosporine Analogues

Research AreaKey FindingLinkable Analogue UsedReference
Kinase Selectivity Staralogs potently target AS mutants of kinases that are sensitive to PP inhibitors, expanding the utility of chemical genetics.Staralogs (e.g., Star 1, Star 12, Star 17) nih.govescholarship.orgresearchgate.net
Cellular Inhibition Staralogs effectively inhibit the activity of engineered kinases in intact mammalian cells at sub-micromolar concentrations.Staralogs nih.govresearchgate.net
Structural Basis of Inhibition X-ray crystallography revealed that the "bump" on the staralog projects into the enlarged gatekeeper pocket of the AS kinase, explaining its selectivity.Star 12 researchgate.net
Fluorescent Probes Alkylation of staurosporine allows for the attachment of a fluorophore, creating a tool to monitor inhibitor binding to the kinase active site.Fluorescein-staurosporine conjugate nih.gov

This table is interactive and can be sorted by clicking on the column headers.

Development of Advanced Research Probes

The core of staurosporine's utility in modern research lies in its adaptability. The site of linkage, typically the 4'-methylamine group of the sugar moiety, allows for the attachment of various functional units without completely disrupting its core binding activity. nih.gov This has led to the creation of a diverse arsenal (B13267) of advanced probes for interrogating complex biological systems.

Fluorescently Labeled Analogues for Screening and Imaging

The development of fluorescently labeled staurosporine analogues has revolutionized kinase activity screening and cellular imaging. These probes incorporate fluorophores that allow for the detection of binding events through changes in fluorescence properties. A common strategy involves linking staurosporine to dyes like fluorescein (B123965) or BODIPY. rndsystems.comnih.gov

One notable example is BDY FL Staurosporine , a probe that shows high specificity for tyrosine kinase (TK) and tyrosine kinase-like (TKL) family kinases. rndsystems.com Such probes are instrumental in Time-Resolved Fluorescence Energy Transfer (TR-FRET) based binding assays. rndsystems.comnih.gov In a typical TR-FRET assay, the binding of the fluorescent staurosporine analogue to a kinase brings a donor fluorophore (on an antibody) and an acceptor fluorophore (on the staurosporine analogue) into proximity, generating a measurable signal. This signal can be displaced by unlabeled compounds that compete for the ATP-binding site, allowing for the quantification of their binding affinity. nih.gov

Another approach leverages the intrinsic fluorescence of staurosporine itself. The fluorescence emission of staurosporine is significantly enhanced when it binds to the ATP pocket of a kinase. nih.gov This property forms the basis of competitive displacement assays where unlabeled inhibitor candidates compete with staurosporine, leading to a decrease in fluorescence intensity that can be measured to determine the inhibitor's potency. nih.gov These fluorescent tools are well-suited for high-throughput formats. nih.gov

Probe NameFluorescent MoietyLinker TypeKey Applications & Findings
Fluorescein-Staurosporine Conjugate FluoresceinPolyethylene (B3416737) glycol (PEG)Binds to cAMP-dependent protein kinase (PKA) in the nanomolar range; useful for screening ATP-competitive inhibitors via fluorescence polarization. nih.gov
BDY FL Staurosporine BODIPY-FLProprietaryHigh specificity for TK and TKL kinase families; used as a tracer in TR-FRET based binding and protein quantification assays. rndsystems.com
Staurosporine-Red Red-fluorescent dye (d2)ProprietaryValidated as a fluorescent tracer for HTRF (Homogeneous Time Resolved Fluorescence) Kinase Binding assays. rsc.org
Novel TR-FRET Probe Proprietary FluorophoreLinker attached to 4'-amineDesigned to retain a key hydrogen bond, resulting in a broad-range kinase binding probe for selectivity profiling. nih.gov

Bifunctional Chemical Probes and Proximity-Inducing Tools

Bifunctional probes are molecules designed with two distinct functional ends, enabling them to interact with two different entities simultaneously. Linkable staurosporine analogues serve as an excellent foundation for such tools, particularly for inducing proximity between proteins to modulate their function or enhance binding selectivity.

A prime example is the conversion of the broadly acting staurosporine into a highly selective and potent bivalent ligand for a specific kinase. nih.gov Researchers developed a strategy where a staurosporine derivative was used as a non-specific "warhead" tethered to a library of peptides. nih.gov Through a selection process, a peptide was identified that, when linked to the staurosporine warhead, created a bivalent ligand with sub-nanomolar inhibitory potency for cAMP-dependent protein kinase (PKA). nih.gov

This bifunctional molecule works by simultaneously engaging the ATP-binding site (via the staurosporine moiety) and an adjacent allosteric site (via the peptide moiety). nih.gov This proximity-inducing effect dramatically increased selectivity for PKA over other kinases. Profiling studies showed an almost unique enhancement in selectivity for PKA compared to the original staurosporine derivative. nih.gov This approach not only demonstrates a method for creating highly selective kinase inhibitors from a promiscuous scaffold but also helps in discovering new allosteric sites that can be targeted for therapeutic intervention. nih.gov

Conditional Target Engagement Probes

A significant challenge in studying the function of a single kinase within a complex cellular network is achieving specific inhibition. Analog-sensitive (AS) kinase technology provides an elegant solution, and staurosporine-derived inhibitors, termed "staralogs," are at the forefront of this approach. acs.orgnih.gov

The strategy involves engineering a kinase of interest by mutating a large amino acid residue in the ATP-binding pocket, known as the "gatekeeper" residue, to a smaller one (e.g., glycine or alanine). nih.govnih.govucsf.edu This creates a hollowed-out pocket that does not exist in wild-type (WT) kinases. Staralogs are then synthesized by attaching bulky groups to the staurosporine scaffold. acs.org These modified inhibitors are too large to fit into the ATP-binding site of WT kinases but fit perfectly into the engineered pocket of the AS mutant kinase. acs.orgnih.gov

This system allows for highly specific, conditional inhibition. The staralog acts as a bioorthogonal chemical tool; it has little to no effect on the hundreds of WT kinases in the cell but potently and selectively inhibits the single, engineered AS kinase. acs.org This has proven invaluable for dissecting the specific roles of individual kinases in signaling pathways in cells and even in whole organisms, a task previously complicated by the off-target effects of conventional inhibitors. acs.orgnih.gov

InhibitorTarget KinaseIC₅₀ (nM) vs. WT KinaseIC₅₀ (nM) vs. AS KinaseSelectivity Fold (WT/AS)
Staralog 1 v-Src>10,00025>400
Staralog 12 v-Src>10,000120>83
Staralog 17 v-Src>10,000500>20
Staralog 1 EphA4>10,000110>90
Staralog 17 EphA4>10,0001,200>8
Data derived from studies on staurosporine-derived inhibitors for analog-sensitive kinases. acs.org

Targeted Protein Degradation Research (e.g., PROTACs)

Targeted protein degradation is a revolutionary therapeutic strategy that eliminates disease-causing proteins rather than just inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the center of this field. PROTACs are heterobifunctional molecules comprising a ligand that binds the target protein (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them. tocris.combio-techne.com This induced proximity leads to the ubiquitination of the target protein, marking it for destruction by the proteasome. tocris.com

The broad kinase-binding profile of staurosporine makes its derivatives logical candidates for use as warheads in kinase-targeting PROTACs. nih.govrsc.org While staurosporine itself is non-selective, a fascinating aspect of PROTAC technology is that selectivity is not solely determined by the warhead's binding affinity. nih.gov Instead, selectivity is governed by the ability of the entire PROTAC molecule to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov

Research using promiscuous kinase inhibitor warheads has shown that a PROTAC can bind to over a hundred kinases but only lead to the degradation of a small subset. nih.gov This selectivity arises from favorable protein-protein interactions between the recruited E3 ligase (e.g., Cereblon or VHL) and the specific kinase target. nih.gov Therefore, a staurosporine-based PROTAC could be designed to selectively degrade a specific kinase or a small family of kinases, transforming a non-selective inhibitor into a selective protein degrader. This offers a powerful strategy for targeting kinases, including those that have been considered "undruggable" by traditional inhibitors. nih.gov

High-Throughput and Phenotypic Screening Applications

The unique properties of linkable staurosporine analogues make them highly suitable for large-scale screening campaigns designed to discover new modulators of kinase activity.

Screening for Novel Modulators of Kinase Activity

High-throughput screening (HTS) is a cornerstone of modern drug discovery, and staurosporine-based probes are key reagents in this process. Assays are typically run in microtiter plates (e.g., 384-well format) and are designed for automation. nih.gov

The most common application is in competitive binding assays. As described previously, fluorescently labeled staurosporine analogues serve as tracer ligands. nih.gov A library of chemical compounds can be rapidly screened for their ability to displace the fluorescent probe from the kinase's ATP-binding site. A reduction in the fluorescence signal (e.g., TR-FRET or fluorescence polarization) indicates that a "hit" compound is binding to the kinase. nih.gov This method directly measures the binding potency of compounds and avoids the complexities of functional assays that measure substrate phosphorylation. nih.gov

These assays are robust, reproducible, and can be applied to a wide range of kinases, making staurosporine-based probes versatile tools for kinase inhibitor discovery. nih.gov Beyond simple binding, these analogues can be used in phenotypic screens, where compounds are tested for their ability to alter a cellular process, such as cell proliferation or aggregation, that is dependent on kinase signaling. nih.gov

Phenotypic Screening for Target Identification

Phenotypic screening campaigns aim to discover molecules that elicit a specific, observable change in cells or organisms. nih.gov Once a staurosporine analogue is identified as a "hit" in such a screen, the central challenge becomes the deconvolution of its molecular target(s) to understand the underlying mechanism of action. nih.govresearchgate.net This is where linkable staurosporine analogues become instrumental.

The general workflow involves treating cells with a linkable staurosporine analogue that recapitulates the phenotype of interest. This analogue typically possesses a linker arm terminating in a functional group, such as an alkyne or a biotin (B1667282) moiety. This functional group allows for the subsequent capture and identification of binding partners.

One powerful technique is affinity purification coupled with mass spectrometry. In this approach, a staurosporine analogue is immobilized on a solid support, such as agarose (B213101) or magnetic beads, via a linker. A lysate from cells exhibiting the phenotype of interest is then passed over this affinity matrix. The staurosporine analogue on the beads captures its binding partners, primarily protein kinases, while non-interacting proteins are washed away. The captured proteins are then eluted and identified by mass spectrometry.

A more advanced method is Capture Compound Mass Spectrometry (CCMS). This technique utilizes a trifunctional probe that includes the staurosporine scaffold for target binding, a photoactivatable group for covalent cross-linking to the target upon UV irradiation, and a sorting tag (like biotin) for enrichment. nih.gov This approach offers the advantage of capturing interactions in a more native cellular context before cell lysis.

Detailed Research Findings:

A notable example of this approach involved the development of a fully water-soluble, trifunctional staurosporine-based capture compound. This probe was used to profile the kinome of the HepG2 human hepatocyte cell line. The study successfully identified one hundred protein kinases, demonstrating the broad utility of this approach for mapping the target landscape of staurosporine analogues in a relevant cellular model. nih.gov The identified kinases represent potential targets that could be responsible for various phenotypes observed upon treatment with staurosporine-related compounds.

Another strategy involves the use of "clickable" staurosporine probes. These probes contain a bioorthogonal handle, such as an alkyne group, that can be selectively reacted with a corresponding azide-tagged reporter molecule (e.g., biotin or a fluorescent dye) via click chemistry. This allows for the visualization and/or enrichment of target proteins from complex biological samples.

The table below summarizes examples of linkable staurosporine analogues and their utility in target identification research.

Compound Name/TypeLinker/Probe TypeApplicationIdentified Targets (Examples)
Staurosporine-based Capture CompoundTrifunctional (selectivity, reactivity, sorting)Kinome profiling in HepG2 cells using Capture Compound Mass Spectrometry (CCMS). nih.gov100 kinases identified, including members of major kinase families.
Clickable Staurosporine ProbeAlkyne handle for click chemistryIn situ proteome profiling of potential cellular targets in HepG2 cancer cells.Not explicitly detailed in the provided search results.
Staurosporine-AgaroseImmobilized on agarose beadsAffinity purification of staurosporine-binding proteins from cell lysates.Broad spectrum of protein kinases.

Target Identification and Validation Methodologies Using Linkable Staurosporine Analogues

Affinity-Based Chemoproteomics

Affinity-based chemoproteomics is a powerful strategy used to isolate and identify the cellular targets of a small molecule. This approach utilizes a modified version of the molecule—in this case, a linkable staurosporine (B1682477) analogue—to capture its binding partners from a complex biological sample, such as a cell lysate. nih.govnih.gov The core principle relies on the specific, non-covalent interaction between the staurosporine core of the probe and the ATP-binding site of kinases. rsc.org

Streptavidin Pulldown for Biotinylated Analogues

An alternative and widely used affinity pull-down strategy employs the exceptionally strong and specific interaction between biotin (B1667282) and streptavidin. nih.gov In this approach, the linkable staurosporine analogue is tagged with a biotin molecule.

The workflow is as follows:

Incubation in Solution : The biotinylated staurosporine probe is first incubated with the cell lysate. This allows the probe to freely interact with its target proteins in a more native solution-phase environment, which can be an advantage over solid-phase capture. nih.gov

Capture : Streptavidin-coated beads are then added to the mixture. The streptavidin on the beads binds with extremely high affinity to the biotin tag on the staurosporine probe, which is itself bound to its target protein(s). nih.gov

Isolation and Washing : The entire complex (streptavidin bead - biotin-staurosporine - target protein) is then easily isolated, typically using a magnet if magnetic beads are used. nih.gov As with direct immobilization, extensive washing is performed to remove non-specific binders. researchgate.net

Elution : The captured proteins are subsequently eluted and prepared for analysis.

This method is highly efficient due to the strength of the biotin-streptavidin interaction, which is one of the strongest non-covalent bonds known in nature. nih.gov

Mass Spectrometry (LC-MS/MS) for Protein Identification and Quantification

Following the affinity pull-down and elution steps, the identities of the captured proteins must be determined. The standard and most powerful technique for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS). mtoz-biolabs.com

The typical workflow involves:

Protein Digestion : The eluted proteins are first digested into smaller peptides using a proteolytic enzyme, most commonly trypsin.

Liquid Chromatography (LC) : The complex mixture of peptides is then separated by high-performance liquid chromatography (HPLC), which separates the peptides based on their physicochemical properties (e.g., hydrophobicity). mtoz-biolabs.com This separation reduces the complexity of the mixture entering the mass spectrometer at any given time.

Tandem Mass Spectrometry (MS/MS) : As peptides elute from the LC column, they are ionized and enter the mass spectrometer. In the first stage (MS1), the mass-to-charge ratio of the intact peptides is measured. Selected peptides are then fragmented, and the mass-to-charge ratios of the resulting fragment ions are measured in the second stage (MS2). mtoz-biolabs.com

Protein Identification : The fragmentation pattern (MS2 spectrum) of a peptide is a unique fingerprint. By searching these experimental spectra against a protein sequence database, the amino acid sequence of the peptide can be determined, which in turn leads to the identification of the protein from which it originated. mtoz-biolabs.comnih.gov

Quantitative proteomic techniques can also be integrated to determine the relative abundance of the identified proteins between different experimental conditions, such as comparing a pull-down with the staurosporine probe versus a control pull-down. nih.gov

Discrimination of True Binders from Non-Specific Interactions

A critical challenge in any affinity-based method is distinguishing bona fide target proteins ("true binders") from proteins that bind non-specifically to the affinity matrix or the linker. nih.gov Several control strategies are essential for confident target identification:

Competition Experiments : The pull-down experiment is performed in the presence of an excess of free, unmodified staurosporine. A true target protein will preferentially bind the free compound, preventing its capture by the immobilized or biotinylated analogue. Proteins identified in the absence but not the presence of the competitor are considered specific binders. tum.de

Inactive/Negative Controls : An analogue that is structurally similar to the staurosporine probe but is biologically inactive (i.e., does not bind the target class) can be used. Proteins that are pulled down by the active probe but not the inactive control are more likely to be true targets.

Beads-Only Control : A pull-down is performed with unconjugated beads (or beads conjugated with just the linker) to identify proteins that bind non-specifically to the solid support itself. researchgate.net

Quantitative Proteomics : Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) allow for precise quantification of the proteins enriched in the probe pull-down versus control pull-downs. True binders are expected to show a significant and reproducible enrichment ratio. nih.govresearchgate.net

The following table summarizes kinases identified in a study using a staurosporine-based affinity probe in HepG2 cancer cells, illustrating the output of such an experiment.

Protein IDGene NameProtein NameFunction
P31751PRKCBProtein kinase C beta typeSerine/threonine-protein kinase
P05771PRKCAProtein kinase C alpha typeSerine/threonine-protein kinase
Q04759PRKCDProtein kinase C delta typeSerine/threonine-protein kinase
P24941GSK3BGlycogen synthase kinase-3 betaSerine/threonine-protein kinase
P49841CHEK1Serine/threonine-protein kinase Chk1Serine/threonine-protein kinase
P35557MAPK3Mitogen-activated protein kinase 3Serine/threonine-protein kinase
Data derived from studies on HepG2 cells using staurosporine-based probes. nih.gov

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a chemoproteomic technology that uses reactive chemical probes to directly measure the functional state of entire enzyme families in native biological systems. nih.govwikipedia.org Unlike affinity-based methods that capture proteins based on reversible binding, ABPP probes typically form a covalent bond with the active site of an enzyme. wikipedia.org This allows for the assessment of enzyme activity rather than just abundance.

When applied to kinases using staurosporine analogues, ABPP probes are designed to be "activity-based" by incorporating a reactive group that covalently modifies a residue within the ATP-binding pocket, thus providing a more direct readout of catalytically active kinases. nih.govrsc.org

Use of Photoaffinity Labeling (PAL) Analogues

Photoaffinity Labeling (PAL) is a powerful type of ABPP that provides temporal control over the covalent labeling reaction. nih.govnih.gov A PAL probe is chemically inert until it is activated by light. Staurosporine analogues used for PAL are synthesized with a photo-reactive moiety, such as a diazirine or benzophenone (B1666685) group. nih.govenamine.net

The general workflow for a PAL experiment is:

Probe Incubation : The photo-reactive staurosporine analogue is incubated with live cells or cell lysates, allowing it to bind reversibly to its target kinases. nih.gov

UV Irradiation : The sample is briefly exposed to UV light of a specific wavelength. This activates the photo-reactive group, which generates a highly reactive intermediate (e.g., a carbene from a diazirine). nih.govenamine.net

Covalent Crosslinking : This short-lived, highly reactive species immediately forms a stable, covalent bond with a nearby amino acid residue in the protein's binding pocket, permanently "labeling" the target. nih.govnih.gov

Target Isolation and Identification : The PAL probe also contains a reporter tag (like biotin or a clickable alkyne group). After labeling, the cells are lysed, and the covalently tagged proteins are enriched (e.g., via streptavidin pull-down) and identified by LC-MS/MS, similar to the affinity-based workflow. nih.govnih.gov

The key advantage of PAL is that the covalent bond formation is triggered on demand, allowing the probe to bind to its targets under native conditions before the irreversible crosslinking step. This minimizes the risk of capturing non-equilibrium interactions and provides a more accurate snapshot of target engagement within a complex biological environment. nih.gov For example, a study using a staurosporine-diazirine probe identified 43 kinases in a cellular context, validating the utility of this approach for profiling cellular targets. nih.gov

The following table lists common photo-reactive groups used in PAL probes.

Photo-reactive GroupReactive IntermediateActivation WavelengthCharacteristics
Aryl Azide (B81097)Nitrene254-300 nmOlder generation, can have higher non-specific labeling. creative-biolabs.com
BenzophenoneTriplet Ketone~350-360 nmHigh crosslinking efficiency, but larger and can be more disruptive to binding. creative-biolabs.com
Phenyl DiazirineCarbene~350-365 nmSmall, highly reactive, generates less reactive byproducts, often preferred for PAL. enamine.net
Trifluoromethylphenyl-diazirine (TFMD)Carbene~350 nmMore selective labeling due to the properties of the isomeric diazo compounds formed as side products. enamine.net

Click Chemistry for Fluorophore or Affinity Tag Conjugation

A key enabling technology for the use of linkable staurosporine analogues is "click chemistry," a set of biocompatible reactions that are rapid, efficient, and highly specific. glenresearch.commerckmillipore.com The most common example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between an azide-modified molecule and an alkyne-modified molecule. glenresearch.com

In the context of staurosporine, a linker arm terminating in an azide or alkyne group is chemically attached to the staurosporine scaffold. This "clickable" analogue can then be readily conjugated to a variety of reporter molecules that have been functionalized with the complementary reactive group. For instance, a staurosporine analogue bearing an alkyne can be "clicked" onto an azide-containing fluorophore for visualization studies or to an azide-functionalized biotin tag for affinity purification. nih.gov This modular approach allows for the flexible and efficient generation of a diverse range of chemical probes tailored for specific experimental needs.

Proteome-Wide Profiling for Active Site Engagement

Linkable staurosporine analogues, once conjugated to an affinity tag like biotin, become powerful tools for activity-based protein profiling (ABPP). This technique aims to identify the cellular targets of a small molecule by physically isolating them from a complex biological sample, such as a cell lysate.

A typical workflow involves incubating the biotinylated staurosporine probe with the proteome. The probe will bind to its kinase targets, mimicking the interaction of the parent compound. Subsequently, the probe-protein complexes are captured on a streptavidin-coated solid support. After washing away non-specifically bound proteins, the captured proteins are eluted and identified by mass spectrometry. This approach allows for the proteome-wide identification of proteins that directly interact with the staurosporine analogue at their active site. nih.govnih.gov

Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP)

The Cellular Thermal Shift Assay (CETSA) and its proteome-wide extension, Thermal Proteome Profiling (TPP), are powerful label-free methods for assessing target engagement in a cellular context. nih.govembopress.org These techniques are based on the principle that the binding of a ligand, such as a drug or a staurosporine analogue, can alter the thermal stability of its target protein. nih.govnih.gov

Ligand-Induced Protein Thermal Stabilization Detection

In a basic CETSA experiment, cells or cell lysates are treated with the compound of interest and then heated to a specific temperature. researchgate.netyoutube.com The binding of a ligand generally stabilizes the target protein, making it more resistant to heat-induced denaturation and aggregation. After heating, the aggregated proteins are removed by centrifugation, and the amount of soluble target protein remaining is quantified, typically by Western blotting. researchgate.net An increase in the amount of soluble protein in the drug-treated sample compared to the vehicle-treated control indicates that the compound has engaged its target. Staurosporine and its analogues have been used extensively to validate this method for known kinase targets. nih.govmdpi.com

Proteome-Wide Target Engagement Profiling

TPP extends the CETSA principle to the entire proteome by coupling the thermal shift assay with quantitative mass spectrometry. embopress.orgnih.gov In a TPP experiment, cell lysates or intact cells are treated with the compound, and aliquots are heated across a range of temperatures. biorxiv.org The soluble protein fractions at each temperature are then analyzed by mass spectrometry to generate melting curves for thousands of proteins simultaneously. embopress.orgbiorxiv.org

A shift in the melting curve of a protein in the presence of the compound indicates a direct or indirect interaction. This allows for an unbiased, proteome-wide survey of target engagement. For example, a study using staurosporine in K562 cell extracts observed reproducible thermal shifts for a significant number of its known kinase targets. nih.gov

Comparison of In-Lysate vs. Intact Cell Studies

Both CETSA and TPP can be performed using either cell lysates or intact cells, and the choice of system can provide different, yet complementary, information. nih.govnih.gov

In-Lysate Studies: In experiments conducted with cell lysates, the cellular structure is disrupted, and intracellular components are diluted. nih.gov This environment minimizes the influence of cellular metabolism and transport, providing a more direct measure of the interaction between the compound and its targets. nih.gov Profiling in cell lysates is particularly useful for identifying direct binders and can bypass issues related to cell permeability. pelagobio.com

Intact Cell Studies: Performing these assays in intact cells provides a more physiologically relevant assessment of target engagement. nih.gov In this setting, factors such as cell membrane permeability, intracellular metabolism, and the presence of endogenous ligands and cofactors can all influence the interaction between the compound and its targets. nih.gov Comparing the results from in-lysate and intact cell experiments can therefore provide valuable insights into a compound's cellular activity and mechanism of action. Discrepancies between the two can highlight the importance of the cellular environment on drug binding. nih.gov For instance, some staurosporine targets that are stabilized in lysate experiments have been observed to be destabilized in intact cell studies, potentially due to secondary effects on protein complexes within the cellular context. nih.gov

Phosphoproteomic Analysis for Kinase Activity Assessment

Given that staurosporine and its analogues are potent kinase inhibitors, a direct consequence of their target engagement is the modulation of cellular phosphorylation events. rsc.orgnih.gov Phosphoproteomics, the large-scale analysis of protein phosphorylation, is a powerful method to assess the functional outcome of kinase inhibition. nih.gov

By using quantitative mass spectrometry to measure changes in the phosphorylation status of thousands of sites across the proteome following treatment with a staurosporine analogue, researchers can infer the activity of upstream kinases. nih.gov A decrease in the phosphorylation of known kinase substrates can indicate inhibition of that kinase. This approach provides a functional readout of target engagement and can help to elucidate the downstream signaling pathways affected by the compound. Some studies have suggested that even in cell lysates, a basal level of kinase activity may persist, which can be modulated by staurosporine, leading to observable changes in the phosphoproteome. biorxiv.org

Kinome Profiling in Conjunction with Phosphoproteomics

The integration of kinome profiling using linkable staurosporine analogues with phosphoproteomics offers a comprehensive approach to kinase inhibitor target validation. This dual strategy allows researchers to first identify the direct binding partners of a staurosporine-based probe and then correlate these findings with functional changes in cellular phosphorylation networks. acs.org

The typical workflow begins with the synthesis of a "clickable" or photoactivatable staurosporine analogue. nih.govnih.gov These probes are engineered with several key features: a staurosporine core for kinase binding, a photoreactive or chemically reactive group to form a covalent bond with the target, and a sorting function, such as a biotin tag, for affinity purification. nih.gov When incubated with cell lysates or in living cells, the analogue binds to the ATP-binding site of a wide range of kinases. nih.gov Upon photo-irradiation or chemical activation, a covalent link is formed, permanently tagging the kinases that were bound by the probe.

Following this capture step, the biotin-tagged kinase-probe complexes are enriched from the lysate using streptavidin-coated beads. The captured proteins are then digested, typically with trypsin, and the resulting peptides are analyzed by high-resolution mass spectrometry to identify the full spectrum of kinases that interacted with the staurosporine analogue. This method, often referred to as Capture Compound Mass Spectrometry (CCMS), allows for the profiling of a broad range of kinases from a biological sample. nih.gov

In parallel, quantitative phosphoproteomics is performed on cells treated with the parent, non-linkable staurosporine or a related inhibitor. This involves comparing the phosphorylation status of proteins in treated versus untreated cells. By measuring the changes in thousands of phosphorylation sites across the proteome, researchers can identify the specific signaling pathways that are modulated by the inhibitor. nih.govacs.org

The power of this combined approach lies in the correlation of the two datasets. The kinases identified through the affinity capture are the direct, physical targets of the staurosporine analogue. The phosphoproteomic data reveals the downstream functional consequences of inhibiting these kinases. A true target of the inhibitor is expected to be present in the set of captured kinases and its inhibition should lead to observable changes in the phosphoproteome, particularly on substrates known to be regulated by that kinase. This integrated method provides high-confidence identification of inhibitor targets and their associated signaling networks. acs.org

Below is a representative table of kinases that could be identified from human cells using a staurosporine-based affinity probe, illustrating the types of data generated in such an experiment.

Kinase FamilyRepresentative Kinases Identified
AGCAKT1, P70S6K, PRKACA
CAMKCAMK2A, CAMK2D, DAPK1
CK1CSNK1A1, CSNK1D, CSNK1E
CMGCCDK2, CDK5, GSK3B, MAPK1 (ERK2)
STEMAP2K1 (MEK1), MAP3K5 (ASK1), STK4 (MST1)
TKABL1, LYN, SRC, YES1
TKLMLKL, RIPK1, RAF1

This table is illustrative and represents a compilation of kinases commonly captured by broad-spectrum kinase inhibitor probes like staurosporine analogues.

Phosphopeptide Enrichment Strategies (e.g., IMAC, TiO2 beads)

A critical step in the phosphoproteomic analysis that complements kinome profiling is the enrichment of phosphorylated peptides from the complex mixture of total cellular peptides. Due to the low abundance of phosphopeptides relative to their non-phosphorylated counterparts, enrichment is essential to enable their detection and quantification by mass spectrometry. unc.edu The two most widely used and complementary methods for this purpose are Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography. researchgate.net

Immobilized Metal Affinity Chromatography (IMAC) utilizes beads functionalized with chelating agents that hold metal ions, most commonly iron (Fe3+), gallium (Ga3+), or zirconium (Zr4+). researchgate.netbiorxiv.org In an acidic solution, the negatively charged phosphate (B84403) groups on phosphopeptides form a coordinate covalent bond with the positively charged metal ions. nih.gov This allows for the selective capture of phosphopeptides while non-phosphorylated peptides, which lack this strong affinity, are washed away. The bound phosphopeptides are then eluted using a high pH buffer or a solution containing a phosphate competitor. Studies have shown that different metal ions can have slightly different specificities; for instance, Fe-IMAC has demonstrated a bias towards capturing multiply phosphorylated peptides. unc.eduresearchgate.net

Titanium Dioxide (TiO2) Beads represent another form of metal oxide affinity chromatography (MOAC). nih.gov Similar to IMAC, TiO2 has a strong affinity for phosphate groups under acidic conditions. researchgate.net Peptide digests are loaded onto TiO2-packed columns or beads, where phosphopeptides are retained. After a washing step to remove non-specific binders, the phosphopeptides are eluted, often using an alkaline solution. TiO2 is known for its high selectivity and recovery of singly phosphorylated peptides. researchgate.net

The complementary nature of IMAC and TiO2 is a key aspect of modern phosphoproteomic workflows. researchgate.net Research comparing the two methods has shown that while there is significant overlap in the phosphopeptides they capture, each technique also enriches for a unique subset. unc.eduresearchgate.net For example, IMAC is often more effective at capturing peptides with multiple phosphorylation sites and those that are more basic and hydrophilic, while TiO2 can be more effective for acidic peptides. unc.eduresearchgate.net Therefore, to achieve the most comprehensive coverage of the phosphoproteome, researchers often employ sequential enrichment strategies, using both IMAC and TiO2 on the same sample. unc.edu This ensures that a wider range of phosphopeptides, representing the activities of a broader set of kinases (such as basophilic and acidophilic kinases), are identified and quantified. unc.edu

The table below summarizes the key characteristics and primary selectivities of these two common enrichment techniques.

Enrichment MethodPrinciplePrimary SelectivityAdvantages
IMAC (Fe3+, Ga3+, Zr4+) Chelation of metal ions that bind to phosphate groups.Often biased towards multiply phosphorylated, basic, and hydrophilic peptides. researchgate.netHigh capacity, effective for multi-phosphorylated species. researchgate.net
TiO2 (Titanium Dioxide) Strong affinity interaction between titanium dioxide and phosphate groups.Efficient for singly phosphorylated peptides, can show bias for acidic peptides.High selectivity, robust and widely used. researchgate.net

By employing these sophisticated enrichment techniques, the phosphoproteomics arm of the target identification strategy can generate deep and quantitative data on kinase-mediated signaling events, providing the crucial functional context for the kinases captured by linkable staurosporine analogues.

Advanced Research and Future Directions for Linkable Staurosporine Analogues

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.org In the context of linkable staurosporine (B1682477) analogues, QSAR studies are pivotal for understanding how modifications to the core indolocarbazole scaffold influence kinase inhibition profiles.

Cheminformatics platforms provide the tools to generate and analyze the molecular descriptors necessary for QSAR. chemrxiv.org These descriptors can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as atomic charges and dipole moments, which are crucial for the interactions within the ATP-binding pocket of kinases.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area. For staurosporine analogues, steric hindrance is a key factor in achieving selectivity, particularly concerning the gatekeeper residue in the kinase active site.

Topological Descriptors: These describe the connectivity and branching of the molecular structure.

A typical QSAR workflow for linkable staurosporine analogues would involve synthesizing a series of derivatives with systematic modifications, experimentally determining their inhibitory activity against a panel of kinases, and then using statistical methods like multiple linear regression (MLR) to build a predictive model. nih.gov Such models can guide the rational design of new analogues with improved potency and selectivity, reducing the need for extensive, purely empirical screening. For instance, a QSAR model might reveal that a specific substitution pattern on the sugar moiety or the indolocarbazole core consistently leads to higher selectivity for a particular kinase family.

Descriptor TypeExamplesRelevance to Staurosporine Analogues
Electronic Partial charges, Dipole moment, HOMO/LUMO energiesGoverns hydrogen bonding and electrostatic interactions with kinase active site residues.
Steric Molecular weight, Molar refractivity, van der Waals volumeDetermines steric fit within the ATP-binding pocket and can be tuned to avoid binding to off-target kinases.
Topological Branching indices, Connectivity indicesDescribes the overall shape and complexity of the analogue, influencing solubility and binding kinetics.
Hydrophobic LogP, Polar Surface Area (PSA)Affects cell permeability and interactions with hydrophobic pockets within the kinase domain.

Integration with Machine Learning and Artificial Intelligence in Chemical Biology

Predictive Modeling: ML models, such as neural networks and Bayesian classifiers, can be trained on large datasets of known kinase inhibitors and their activities. nih.gov These models can then predict the kinase inhibition profile of virtual staurosporine analogues, prioritizing the most promising candidates for synthesis and testing. nih.govscitechdaily.com

Generative Models: AI can be used to design novel molecular structures from scratch. By learning the underlying principles of kinase inhibition from existing data, generative models can propose entirely new staurosporine-based scaffolds that may possess superior properties.

Reaction Prediction: AI tools can assist in planning the synthesis of complex analogues by predicting the outcomes of chemical reactions and suggesting optimal synthetic routes. scitechdaily.com

One notable application is the use of ML to predict inhibitors for specific kinases, such as the case of identifying ruboxistaurin, a staurosporine analogue, as a potential inhibitor for Glycogen Synthase Kinase 3β (GSK3β) through Bayesian machine learning models. This demonstrates the power of AI to repurpose existing molecules and guide the design of new ones with desired polypharmacology.

Systems Biology and Network Pharmacology Approaches

Staurosporine's broad-spectrum activity, while a drawback for therapeutic use, makes its analogues ideal tools for systems biology research. nih.gov Systems biology and network pharmacology aim to understand the complex web of interactions within a cell or organism, rather than focusing on a single target. nih.govbenthamscience.com

Given that staurosporine inhibits a wide range of kinases, linkable analogues can be used to probe entire signaling networks. By attaching affinity tags or photoreactive groups, these probes can be used in chemoproteomic experiments to pull down and identify the full spectrum of kinases they interact with in a cellular context.

Network pharmacology then uses this interaction data to build and analyze complex networks of drug-target-disease relationships. nih.govdntb.gov.ua This approach can:

Predict Off-Target Effects: By understanding the network of interactions, researchers can anticipate potential off-target effects of a new analogue.

Identify Synergistic Targets: Network analysis may reveal that inhibiting multiple specific kinases simultaneously could have a synergistic therapeutic effect, guiding the design of multi-targeted analogues.

This holistic view is a departure from the traditional "one drug, one target" paradigm and is particularly well-suited for kinase inhibitors, which often exhibit some degree of promiscuity.

Development of Next-Generation Chemical Biology Probes

The development of next-generation chemical probes based on the staurosporine scaffold is focused on enhancing selectivity, introducing new functionalities, and diversifying the available chemical space.

Synthetic chemists are continuously developing new methods to modify the staurosporine scaffold. Key areas of focus include:

Site-Selective Functionalization: Developing reactions that allow for the precise modification of specific positions on the indolocarbazole core or the sugar moiety. For example, studies have shown that modifications at the C7 and N12 positions can significantly alter kinase selectivity.

Late-Stage Diversification: Creating strategies to introduce diversity late in the synthetic sequence, allowing for the rapid generation of a library of analogues from a common intermediate. This is exemplified by the synthesis of various derivatives through acylation or electrophilic reactions on the core structure. researchgate.net

Click Chemistry: The incorporation of "clickable" handles, such as alkynes or azides, allows for the easy attachment of various functionalities, including affinity tags, fluorescent dyes, or biotin (B1667282), creating versatile probes for chemical biology applications. rsc.org

To explore the full potential of the staurosporine scaffold, researchers are moving beyond simple analogue synthesis towards the creation of large, diverse chemical libraries. Diversity-oriented synthesis (DOS) is a key strategy in this endeavor. Unlike target-oriented synthesis, which focuses on making a single molecule, DOS aims to generate a collection of structurally diverse and complex molecules from a common starting material.

For staurosporine analogues, a DOS approach might involve:

Scaffold Diversity: Creating variations in the core indolocarbazole ring system itself.

Appendage Diversity: Attaching a wide range of different chemical groups at various positions around the scaffold.

Stereochemical Diversity: Generating all possible stereoisomers of a given analogue to explore how 3D geometry affects binding.

These libraries can then be screened against large panels of kinases to identify compounds with unique activity profiles.

Fragment-based drug discovery (FBDD) is an alternative approach to probe development. nih.govrsc.org Instead of starting with a large, complex molecule like staurosporine, FBDD begins by screening small, low-molecular-weight compounds ("fragments") for weak binding to the target protein. Once a binding fragment is identified, it is then grown or linked with other fragments to create a more potent and selective lead compound.

While staurosporine itself is too large to be considered a fragment, a fragment-based approach could be used to design novel inhibitors that mimic key interactions of staurosporine within the kinase ATP-binding site. For example, one could screen for fragments that replicate the hydrogen bonding pattern of the lactam portion of staurosporine. These fragments could then serve as starting points for building entirely new classes of kinase inhibitors, potentially with greater selectivity and more favorable drug-like properties than traditional staurosporine analogues.

Addressing Challenges in Specificity and Off-Target Engagement

The broad-spectrum inhibitory nature of staurosporine, while making it a powerful research tool, presents significant challenges for its development into a selective therapeutic agent. scispace.com Its high affinity for the ATP-binding site of a vast majority of the human kinome necessitates the development of analogues with improved specificity to minimize off-target effects. scispace.comrsc.org Addressing these challenges is a cornerstone of modern research into linkable staurosporine analogues.

Kinase Phylogenetic Profiling and Kinome-Wide Selectivity Analysis

A critical step in characterizing novel staurosporine analogues is to map their interaction landscape across the entire complement of kinases in an organism, known as the kinome. This is achieved through kinome-wide selectivity profiling, which provides a comprehensive overview of a compound's on-target potency and off-target engagements.

Staurosporine itself is known to be a highly promiscuous kinase inhibitor, binding to approximately 90% of the kinome with high affinity (IC50 < 3.0 µM) and over 60% of kinases with inhibition greater than 80% at a concentration of just 20 nM. scispace.com In contrast, rationally designed analogues aim for a much narrower target profile. For instance, the dimer analogue KIST301135 showed significant inhibition (>75%) for only 2 out of 53 kinases tested (FLT3 and JAK3), demonstrating a dramatic improvement in selectivity over the parent compound. scispace.com Similarly, a class of analogues termed "staralogs" were developed to be exceptionally selective for engineered analog-sensitive (AS) kinases; one such compound, Star 12, did not inhibit any of the 308 wild-type human kinases tested by more than 80% at a 1µM concentration. nih.gov

Several complementary techniques are employed for this comprehensive profiling:

Binding Assays: Technologies like KinomeScan™ utilize DNA-tagged kinases and immobilized ligands to quantify the binding interactions of a compound against a large panel of kinases (e.g., over 442). harvard.edu

Enzymatic Assays: Radio-enzymatic assays directly measure the inhibitory effect of a compound on the catalytic activity of a panel of recombinant kinases. harvard.edu

Chemical Proteomics: This approach uses affinity chromatography with immobilized, broad-spectrum kinase inhibitors ("kinobeads") to capture a large portion of the kinome from cell lysates. nih.govresearchgate.net The effect of a soluble test compound on the binding of kinases to the beads is then quantified by mass spectrometry, providing a competitive binding profile and IC50 values across a significant portion of the expressed kinome. nih.gov This method has been used to profile the targets of staurosporine and other inhibitors in lysates from human cells and pathogenic organisms like Trypanosoma brucei. nih.gov

MethodDescriptionApplication Example
KinomeScan™ Measures compound binding to a large panel of recombinant kinases using a competition-based assay.Used to profile ATP-competitive mTOR inhibitors against 442 kinases. harvard.edu
Radio-Enzymatic Assays Directly measures the inhibition of kinase catalytic activity using a radioactive substrate.Employed to test mTOR inhibitors against 97 recombinant kinases. harvard.edu
Kinobeads (Chemical Proteomics) Immobilized kinase inhibitors enrich kinases from cell lysates. Competitive binding of a soluble test compound is quantified by mass spectrometry to determine target profiles and affinities.Profiled staurosporine and other inhibitors in human and Trypanosoma brucei cell lysates. nih.gov
Capture Compound Mass Spectrometry (CCMS) Uses a trifunctional probe with a kinase inhibitor (selectivity), a photoactivatable group (reactivity), and a sorting tag to isolate and identify targets from biological samples.A staurosporine-based Capture Compound was used to isolate kinases from HepG2 cells. nih.gov

Strategies for Mitigating Biases in Analogue Identification

The inherent promiscuity of the staurosporine scaffold can bias the development of new analogues. To overcome this, researchers employ several strategies to design inhibitors with greater selectivity.

One primary strategy is structure-based design , which leverages the three-dimensional structures of kinases. The indolocarbazole core of staurosporine fits snugly into the conserved ATP-binding pocket. rsc.orgnih.gov Modifications are often introduced at positions that will create steric hindrance with "gatekeeper" residues in most wild-type kinases, while being accommodated by specifically mutated, analog-sensitive (AS) kinases. nih.gov For example, modifying the C7 position of the indolocarbazole ring is a key strategy for developing "staralogs" that are inactive against wild-type kinases but potent against AS kinases. nih.govnih.gov

Understanding the subtle conformational dynamics of the kinase active site, such as the movement of the glycine-rich loop, also informs inhibitor design. nih.gov Staurosporine's ability to bind to many kinases is partly due to its recognition of a conserved set of atoms in the hinge region, similar to how ATP's adenine (B156593) ring is recognized. nih.gov By designing analogues that require a specific pocket shape or induced-fit mechanism not common to all kinases, selectivity can be enhanced. nih.gov

Translational Research Applications (Limited to Preclinical Tool Development)

Linkable staurosporine analogues are invaluable as tool compounds in preclinical research, enabling the specific interrogation of kinase function in cellular and biochemical systems.

Development of Tool Compounds for Preclinical Research Models (excluding animal trials)

The development of specialized staurosporine analogues has created a sophisticated chemical genetic toolkit for studying kinase signaling pathways in various cell-based models.

A prominent application is in analog-sensitive (AS) kinase technology . nih.govnih.gov This powerful technique involves mutating a kinase of interest to create an enlarged ATP-binding pocket that can accommodate a bulky, modified inhibitor (a "staralog") that does not bind to or inhibit wild-type kinases. nih.gov This allows for the highly specific inhibition of a single kinase within a cell, overcoming the cross-reactivity issues of broadly active inhibitors like the parent staurosporine. nih.govnih.gov

Linkable analogues are also essential for chemical proteomics and target identification studies. nih.gov "Capture Compounds" are trifunctional probes where a staurosporine moiety acts as the selectivity function to reversibly bind kinases in a cell lysate. nih.gov A photoactivatable group then forms an irreversible covalent bond upon UV irradiation, and a sorting function (like a biotin tag) allows for the isolation and subsequent identification of the bound proteins by mass spectrometry. nih.gov This method has been successfully used to profile kinase targets in human liver-derived HepG2 cells. nih.gov

Furthermore, analogues have been designed with specific physicochemical properties to probe distinct biological compartments. A cell-impermeable staurosporine analogue (CIMSS) was created by attaching a charged sulfonate group. nih.gov This modification prevents the molecule from crossing the plasma membrane, allowing researchers to specifically target and inhibit kinases present on the cell's exterior, thereby dissecting the roles of extracellular versus intracellular kinase signaling. nih.gov

Tool Compound TypePrinciple of ActionPreclinical Application
Staralogs Sterically bulky analogues designed to selectively inhibit engineered Analog-Sensitive (AS) kinases. nih.govnih.govSpecific inhibition of a single kinase in a cell to study its role in signaling pathways. nih.gov
Capture Compounds Trifunctional probes with a staurosporine head, a photo-crosslinker, and an affinity tag. nih.govCovalent capture and identification of kinase targets from cell lysates (e.g., HepG2 cells). nih.gov
Fluorescent Analogues Staurosporine attached to a fluorophore (e.g., fluorescein) via a linker. nih.govUsed in fluorescence polarization assays to screen for and characterize other ATP-competitive inhibitors. nih.gov
Cell-Impermeable Analogues (CIMSS) Staurosporine modified with a charged group to prevent entry into the cell. nih.govSelective inhibition of extracellular kinases to study their role in processes like viral entry. nih.gov

Optimization Strategies for Tool Compound Properties

To be effective research tools, staurosporine analogues must possess optimized properties beyond simple binding affinity. The linker moiety is a key element for optimization, allowing for the attachment of various functional groups without compromising binding to the kinase ATP pocket. nih.gov

For developing fluorescent probes, a staurosporine core can be connected to a fluorophore like fluorescein (B123965) via a polyethylene (B3416737) glycol (PEG) linker. nih.gov This strategy was shown to yield a high-affinity probe for Protein Kinase A (PKA) that retained binding to the ATP site and whose spectral properties were not adversely affected by the conjugation. nih.gov The linker's length and composition can be varied to optimize solubility and minimize steric hindrance.

A critical optimization strategy for creating targeted tools is modulating cell permeability. To develop the cell-impermeable analogue CIMSS, the secondary amine of staurosporine was derivatized with a succinate (B1194679) linker, which was then condensed with a propane-sulfonate group. nih.gov The resulting negative charge at physiological pH prevents the molecule from passively diffusing across the lipid bilayer of the cell membrane, thereby restricting its activity to the extracellular space. nih.gov

Computational approaches are also increasingly used to guide the optimization of analogue properties. Multi-criteria optimization frameworks can be employed to simultaneously evaluate and balance predicted binding affinity with other critical drug-like properties, such as synthetic accessibility and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com This allows for a more holistic selection of candidates for synthesis, identifying compounds that possess a favorable balance of potency and tool-like characteristics. mdpi.com

Emerging Methodologies in Chemical Proteomics and Biophysical Characterization

The study of linkable staurosporine analogues is continuously advanced by new and refined methodologies that provide deeper insights into their interactions and cellular targets.

In chemical proteomics, the Kinobeads platform remains a powerful tool. nih.govresearchgate.net It involves incubating cell lysates with a test compound at various concentrations before adding the beads. The captured proteins are then digested and analyzed by quantitative mass spectrometry, allowing for the determination of dose-response curves and IC50 values for hundreds of kinases simultaneously in a near-native environment. nih.gov A related method, Capture Compound Mass Spectrometry (CCMS) , uses photo-crosslinking staurosporine probes to covalently label and "capture" binding partners from cell lysates for identification. nih.gov More recently, methods like pH-dependent protein precipitation (pHDPP) have emerged as an alternative energetics-based approach. This technique probes ligand-induced protein stability shifts across the proteome to identify drug targets, and it has been successfully used to identify targets of staurosporine in HeLa cell lysates. researchgate.net

Biophysical techniques provide quantitative data on the direct interaction between an analogue and its target kinase. Fluorescence Polarization (FP) is a valuable method for characterizing these interactions in solution. nih.gov A fluorescently labeled staurosporine analogue is used as a probe. When the small probe is unbound, it tumbles rapidly in solution, resulting in low polarization of emitted light. Upon binding to a much larger kinase protein, its tumbling slows dramatically, leading to a high polarization signal. This change can be used to measure binding affinity and to screen for other compounds that compete for the same binding site. nih.gov

The combination of these diverse and complementary approaches—from broad, cell-based proteomic profiling to specific, biophysical binding assays—is essential for the comprehensive characterization of linkable staurosporine analogues and the validation of their utility as precise preclinical research tools. harvard.edu

Advances in Quantitative Chemical Proteomics

Quantitative chemical proteomics has emerged as a crucial technology for the unbiased identification of protein targets of small molecule inhibitors within a complex biological system. acs.org For kinase inhibitors, this approach provides a global view of inhibitor selectivity and their mechanism of action. Linkable staurosporine analogues are at the forefront of these advancements, serving as powerful probes to explore the kinome.

Classical chemical proteomics often utilizes immobilized kinase inhibitors on affinity beads to capture binding proteins from cell or tissue lysates. acs.orgnih.gov Staurosporine, due to its broad-spectrum kinase inhibitory activity, is frequently used in this manner on "kinobeads" to capture a large portion of the cellular kinome. nih.gov The bound proteins are then identified and quantified using mass spectrometry. Competitive binding experiments, where cell lysates are incubated with the affinity matrix in the presence of a soluble test compound, allow for the determination of the test compound's target profile and binding affinity. acs.orgnih.gov

A significant advance in this field is the development of linkable staurosporine analogues designed for in situ labeling within living cells. These probes are functionalized with two key moieties: a photoreactive group (such as a diazirine) to covalently cross-link with target proteins upon UV irradiation, and a bioorthogonal handle (like an alkyne) for subsequent "click chemistry" ligation to a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging). rsc.org This in situ approach is critical because it captures interactions in their native cellular environment, revealing targets that may not be identified in lysate-based experiments. rsc.org For instance, research using a staurosporine analogue equipped with both a diazirine and an alkyne group identified overlapping but distinct protein profiles when comparing labeling in live cells versus cell lysates, uncovering several "in situ-specific" targets. rsc.org

Another sophisticated strategy involves a chemical genetics approach using analog-sensitive (AS) kinases. nih.govnih.gov In this technique, a target kinase is genetically engineered with a mutation in the ATP-binding site (the "gatekeeper" residue) to create a pocket that accommodates a "bulky" inhibitor analogue that does not bind effectively to wild-type kinases. acs.org Researchers have designed synthetically accessible staurosporine analogues, termed "staralogs," specifically for this purpose. nih.govnih.govresearchgate.net These staralogs act as highly potent and selective inhibitors for the engineered AS kinases, providing a powerful tool to dissect the function of a single kinase with high precision within complex signaling networks. nih.govescholarship.org

Table 1: Comparison of Kinase Targets Identified by a Linkable Staurosporine Probe in Cell Lysates vs. Live Cells This table is a representative example based on findings where distinct profiles are observed between experimental conditions.

Kinase TargetIdentified in LysateIdentified in Live Cells (in situ)Comment
Kinase AYesYesCommon target identified under both conditions.
Kinase BYesNoInteraction may be lost or altered post-lysis.
Kinase CYesYesCommon target identified under both conditions.
Kinase DNoYesAn in situ-specific target; interaction depends on intact cellular structures or localization.
Kinase ENoYesAn in situ-specific target; interaction depends on native protein complexes.

Table 2: Selectivity Profile of Various Staurosporine Analogues This table illustrates the differential selectivity of various analogues, a key driver for their development. Inhibition data is representational.

AnaloguePrimary Kinase TargetsSelectivity Profile
StaurosporinePKC, PKA, CAMKII, etc.Broad-spectrum, potent inhibitor of >80% of the kinome. nih.govrsc.org
UCN-01 (7-hydroxystaurosporine)Chk1, PKC, PDK1More selective than staurosporine, but still targets multiple kinases. tum.denih.gov
EnzastaurinPKCβ, GSK3α/βConsiderably more selective, primarily targeting PKC isoforms. tum.de
KIST301135FLT3, JAK3Highly selective, inhibiting only 2 of 53 kinases tested in a specific panel. researchgate.net
StaralogsEngineered AS-KinasesExtremely selective for specific analog-sensitive (AS) kinase mutants. nih.govresearchgate.net

Innovations in Label-Free Biophysical Techniques

Alongside proteomics, label-free biophysical techniques provide orthogonal, quantitative data on the direct interaction between staurosporine analogues and their protein targets. These methods are innovative because they measure binding events without requiring modification or labeling of the protein, thus ensuring that its native structure and function are preserved.

One powerful label-free method that has been adapted for proteome-wide analysis is the Cellular Thermal Shift Assay (CETSA) . This technique is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. In a proteomic version of this assay, cells are treated with the compound, heated to different temperatures, and the remaining soluble proteins are quantified by mass spectrometry. Staurosporine, as a pan-kinase inhibitor, has been used as a model compound to demonstrate the power of this technique, successfully showing thermal stabilization for dozens of its known kinase targets simultaneously in a cellular context. acs.org This approach allows for the direct observation of target engagement in live cells and can be applied to validate the targets of novel, more selective linkable staurosporine analogues.

Isothermal Titration Calorimetry (ITC) is another cornerstone label-free technique that provides a complete thermodynamic profile of a binding interaction in a single experiment. mdpi.com By directly measuring the heat released or absorbed as an inhibitor is titrated into a solution containing the target protein, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. mdpi.comnih.gov This detailed thermodynamic data is invaluable for understanding the molecular forces driving the binding event and for guiding the structure-based design of more potent and selective staurosporine analogues.

Surface Plasmon Resonance (SPR) offers real-time, label-free analysis of binding kinetics. In a typical SPR experiment, a target protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The binding event is detected as a change in the refractive index at the sensor surface. This allows for the precise measurement of the association rate (kon) and dissociation rate (koff), from which the equilibrium dissociation constant (Kd) can be calculated. This kinetic information is highly complementary to the thermodynamic data from ITC and is crucial for developing inhibitors with desired properties, such as a long residence time on the target.

These biophysical techniques are integral to the development pipeline of linkable staurosporine analogues. Initial characterization of a new analogue's binding properties against a purified target kinase using ITC and SPR provides the fundamental data on its affinity and kinetics, while methods like CETSA can then validate its target engagement profile in the complex environment of a living cell.

Table 3: Application of Label-Free Biophysical Techniques in Staurosporine Analogue Research

TechniqueKey Parameters MeasuredApplication for Staurosporine Analogues
Cellular Thermal Shift Assay (CETSA)Thermal Stabilization (Tagg)Validates direct target engagement in live cells and tissues; assesses target selectivity on a proteome-wide scale. acs.org
Isothermal Titration Calorimetry (ITC)Kd (Affinity), ΔH (Enthalpy), ΔS (Entropy), Stoichiometry (n)Provides a complete thermodynamic profile of the inhibitor-kinase interaction, guiding medicinal chemistry efforts. mdpi.com
Surface Plasmon Resonance (SPR)kon (Association rate), koff (Dissociation rate), Kd (Affinity)Determines the kinetics of binding, including how quickly the analogue binds and dissociates from its target.
X-ray Crystallography3D Atomic Structure of Protein-Ligand ComplexReveals the precise binding mode of the analogue in the kinase active site, enabling structure-based drug design. rsc.org

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for designing a linkable staurosporine analogue with retained kinase inhibitory activity?

  • Methodological Answer : The design should prioritize structural modifications that preserve the indolocarbazole core of staurosporine, which is critical for ATP-binding site inhibition. Linkers (e.g., PEG-based) should be attached to non-essential positions (e.g., hydroxylamine-like groups) to avoid steric hindrance with kinase targets . Stability assays in physiological buffers (e.g., pH 7.4, 37°C) are mandatory to validate linker integrity before downstream applications .

Q. How can structure-activity relationship (SAR) studies guide the optimization of linkable staurosporine analogues?

  • Methodological Answer : SAR analysis should compare inhibitory potency (IC50) across kinase panels (e.g., CAMK2G, PKC isoforms) using assays like fluorescence polarization or radiometric kinase assays. Analogues with variable linker lengths (e.g., short, medium, long PEG chains) should be tested to assess how linker flexibility affects target binding and off-target interactions .

Q. What quality control measures are essential for synthesizing linkable staurosporine analogues?

  • Methodological Answer : Use HPLC-MS to verify purity (>95%) and confirm molecular weight. NMR spectroscopy (e.g., 1H^1H, 13C^{13}C) should validate linker attachment sites and rule out unintended modifications. Batch-to-batch reproducibility must be documented using standardized protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinase inhibition profiles between linkable staurosporine analogues and parent compounds?

  • Methodological Answer : Discrepancies may arise from altered binding kinetics due to linker presence. Use surface plasmon resonance (SPR) to measure on/off rates (konk_{on}, koffk_{off}) and compare with staurosporine. Molecular dynamics simulations can model linker-induced conformational changes in kinase active sites . If contradictions persist, validate findings using orthogonal assays (e.g., cellular thermal shift assays) to confirm target engagement .

Q. What experimental designs are optimal for probing the proteome-wide targets of linkable staurosporine analogues?

  • Methodological Answer : Employ affinity-based chemoproteomics:

  • Step 1 : Incubate probes with cell lysates under physiological conditions.
  • Step 2 : Crosslink bound targets using UV or chemical crosslinkers (e.g., DSS).
  • Step 3 : Enrich targets via streptavidin pulldown (if biotinylated linkers are used) and identify via LC-MS/MS.
  • Step 4 : Compare results with negative controls (e.g., linker-only probes) to filter nonspecific binders .

Q. How can researchers address challenges in data reproducibility when using linkable analogues in multi-omics studies?

  • Methodological Answer : Adopt FAIR data principles:

  • Metadata standardization : Use ontologies (e.g., ChEBI, PRO) to annotate analogue structures, linker types, and experimental conditions.
  • Data linkage : Publish datasets in repositories like Dryad or Figshare with DOIs, ensuring machine-readable formats (e.g., RDF) for interoperability .
  • Provenance tracking : Document synthesis protocols, assay parameters, and software versions using tools like electronic lab notebooks (ELNs) .

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in linkable staurosporine analogue screens?

  • Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. For heterogeneous responses, apply cluster analysis (e.g., hierarchical clustering) to group cell lines or kinase isoforms with similar sensitivity profiles. Validate clusters via bootstrapping or permutation tests .

Data Management and Validation

Q. How can researchers ensure the reliability of linked datasets generated from analogue studies?

  • Methodological Answer : Implement quality assessment frameworks:

  • Completeness : Verify all data elements (e.g., raw mass spectra, kinetic curves) are included.
  • Accuracy : Cross-check compound identifiers (e.g., InChIKeys) against public databases (e.g., PubChem).
  • Linkability : Use semantic web tools (e.g., SPARQL) to map datasets to external resources (e.g., UniProt for kinase targets) .

Q. What strategies mitigate biases in analogue identification for kinase inhibition studies?

  • Methodological Answer : Combine bottom-up and top-down approaches:

  • Bottom-up : Start with staurosporine’s core structure and use tools like RDKit for similarity searching.
  • Top-down : Filter kinase-focused libraries (e.g., Kinase ChemBL subset) using pharmacophore models.
  • Bias mitigation : Apply exclusion criteria (e.g., pan-assay interference compounds) and validate hits in cell-based assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.